vc-PAB-DMEA-PNU159682
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C56H72N8O19 |
|---|---|
Molekulargewicht |
1161.2 g/mol |
IUPAC-Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C56H72N8O19/c1-27(2)43(57)50(71)61-33(11-9-17-59-53(58)72)49(70)60-30-15-13-29(14-16-30)25-79-54(73)62(4)18-19-63(5)55(74)80-26-37(65)56(75)23-32-40(47(69)42-41(45(32)67)44(66)31-10-8-12-35(76-6)39(31)46(42)68)36(24-56)82-38-22-34-48(28(3)81-38)83-51-52(77-7)78-21-20-64(34)51/h8,10,12-16,27-28,33-34,36,38,43,48,51-52,67,69,75H,9,11,17-26,57H2,1-7H3,(H,60,70)(H,61,71)(H3,58,59,72)/t28-,33-,34-,36-,38-,43-,48+,51+,52-,56-/m0/s1 |
InChI-Schlüssel |
BNWLMZKSKUNVSP-OLBIOUOSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O)N8CCO[C@@H]([C@H]8O2)OC |
Kanonische SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O)N8CCOC(C8O2)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of vc-PAB-DMEA-PNU159682
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core mechanism of action of the antibody-drug conjugate (ADC) payload-linker, vc-PAB-DMEA-PNU159682. This advanced system is engineered for the targeted delivery of a highly potent cytotoxic agent to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy.
Introduction to this compound
The this compound is a sophisticated drug-linker construct designed for conjugation to monoclonal antibodies (mAbs) to create ADCs. It comprises three key functional components: the cytotoxic payload PNU159682, the cleavable linker system vc-PAB, and the DMEA functional group for stable antibody conjugation. The synergistic function of these elements allows for selective eradication of antigen-expressing tumor cells.
Core Components and their Roles
The efficacy of this compound as an ADC component is rooted in the specific functions of its constituent parts.
PNU159682: The Cytotoxic Payload
PNU159682 is a highly potent derivative of the anthracycline antibiotic nemorubicin (B1684466) and acts as the cytotoxic warhead of the ADC.[1][2] It is a secondary metabolite of nemorubicin and exhibits significantly greater cytotoxic activity, with reports indicating it is over 3,000 times more potent than its parent compound and doxorubicin (B1662922).[3]
The primary mechanism of action of PNU159682 is the induction of DNA damage.[4][5] This is achieved through DNA intercalation and covalent binding, forming stable adducts that disrupt DNA replication and transcription.[4][6] Additionally, PNU159682 is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological challenges during cellular processes.[6][7] The culmination of these effects is the triggering of cell cycle arrest, particularly in the S-phase, and subsequent apoptosis.[4] A distinct feature of PNU159682 is its ability to overcome certain drug resistance mechanisms, as it is not a substrate for some efflux pumps.[6]
The vc-PAB Linker: A Protease-Cleavable System for Conditional Payload Release
The vc-PAB linker is a critical component that ensures the ADC remains stable in systemic circulation and releases the PNU159682 payload only upon internalization into target cancer cells.[][9] This linker system consists of a valine-citrulline (vc) dipeptide and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[9][10]
The valine-citrulline dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[9][10] This enzyme is often found in high concentrations within the lysosomes of cancer cells. The cleavage of the amide bond between citrulline and the PAB spacer by Cathepsin B is the initiating step for payload release.[9]
Following the enzymatic cleavage of the dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction.[9] This self-immolative cascade results in the release of the unmodified and fully active PNU159682 payload into the cytoplasm of the cancer cell.[9]
DMEA: A Functional Group for Stable Conjugation
The DMEA (N,N-dimethylethylenediamine) moiety serves as a stable and efficient conjugation point for attaching the linker-payload to the monoclonal antibody.[] This ensures a consistent and well-defined drug-to-antibody ratio (DAR), which is a critical parameter for the therapeutic window and overall efficacy of the ADC.
The Multi-Step Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is realized through a sequence of precisely orchestrated events:
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen, which is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline linker.[9][10]
-
Payload Release: The cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the active PNU159682 payload into the cytosol.[9]
-
Induction of Cytotoxicity: The released PNU159682 enters the nucleus and intercalates into the DNA, inhibiting topoisomerase II and causing extensive DNA damage.[4][6] This triggers cell cycle arrest and ultimately leads to apoptotic cell death.[4]
Quantitative Data
| Payload | Reported IC50 Range | Relative Potency | Reference |
| PNU159682 | 20-100 picomolar | Over 3,000-fold more potent than doxorubicin and nemorubicin | [3][6] |
Experimental Protocols
The evaluation of ADCs utilizing the this compound system involves a series of in vitro and in vivo assays to characterize their efficacy and safety.
In Vitro Cytotoxicity Assays
-
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free PNU159682.
-
After a defined incubation period (typically 72-96 hours), cell viability is assessed using assays such as MTS, MTT, or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Internalization and Lysosomal Colocalization Assays
-
Objective: To confirm that the ADC is internalized and trafficked to the lysosome.
-
Methodology:
-
The ADC is labeled with a fluorescent dye.
-
Antigen-positive cells are incubated with the fluorescently labeled ADC.
-
A lysosomal marker (e.g., LysoTracker) is added.
-
The colocalization of the ADC and the lysosomal marker is visualized and quantified using confocal microscopy or flow cytometry.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Immunocompromised mice are implanted with human tumor xenografts that express the target antigen.
-
Once the tumors reach a specified size, the mice are treated with the ADC, a vehicle control, and relevant control antibodies.
-
Tumor volume and body weight are monitored over time.
-
At the end of the study, tumors may be excised for further analysis (e.g., histological examination, biomarker analysis).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes involved in the mechanism of action of this compound.
Caption: Overall mechanism of action of the this compound ADC.
Caption: Intracellular release mechanism of PNU159682 from the vc-PAB linker.
Caption: Signaling pathway of PNU159682-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MA-PEG4-VC-PAB-DMAE-PNU159682 - Creative Biolabs [creative-biolabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
PNU-159682: A Technical Guide to a Potent DNA Topoisomerase II Inhibitor for Advanced Cancer Research
Introduction
PNU-159682 is a highly potent anthracycline derivative that has garnered significant interest in the field of oncology. As the major active metabolite of nemorubicin (B1684466) (MMDX), PNU-159682 demonstrates exceptionally strong cytotoxic activity against a wide range of cancer cell lines.[][2][3] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme for managing DNA topology during cellular processes.[2][4][5] This potent activity, reported to be thousands of times greater than that of doxorubicin, makes PNU-159682 a compelling payload candidate for antibody-drug conjugates (ADCs), a class of targeted cancer therapies.[][6][7] This document provides a comprehensive technical overview of PNU-159682, including its mechanism of action, quantitative potency data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a multi-faceted interaction with DNA and DNA-associated enzymes. The core mechanism involves:
-
DNA Intercalation: As an anthracycline, PNU-159682 intercalates into the DNA double helix.[]
-
Topoisomerase II Inhibition: It acts as a topoisomerase II "poison," stabilizing the transient covalent complex formed between the enzyme and DNA.[8] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[9]
-
Induction of DNA Damage and Apoptosis: The resulting DNA damage triggers a cellular response, including cell cycle arrest, primarily in the S-phase.[10][11] This ultimately leads to the induction of irreversible apoptosis (programmed cell death).[][10]
A derivative of PNU-159682, when used as an ADC payload, has also been shown to induce immunogenic cell death, which can stimulate an anti-tumor immune response.[12][13]
Data Presentation: Potency and Efficacy
The potency of PNU-159682 has been evaluated across numerous human tumor cell lines and in preclinical animal models.
Table 1: In Vitro Cytotoxicity of PNU-159682
This table summarizes the 70% inhibitory concentration (IC70) values of PNU-159682 compared to its parent compound, nemorubicin (MMDX), and the widely used chemotherapeutic, doxorubicin.
| Cell Line | Histotype | PNU-159682 IC70 (nM) | MMDX IC70 (nM) | Doxorubicin IC70 (nM) | PNU-159682 vs. MMDX (Fold Increase) | PNU-159682 vs. Doxorubicin (Fold Increase) |
| A2780 | Ovarian | 0.07 | 165 | 450 | 2360 | 6420 |
| DU145 | Prostate | 0.58 | 460 | 1250 | 790 | 2150 |
| HT-29 | Colon | 0.08 | 185 | 400 | 2310 | 5000 |
| MCF-7 | Breast | 0.20 | 250 | 500 | 1250 | 2500 |
| NCI-H460 | Lung | 0.15 | 200 | 400 | 1330 | 2670 |
Data compiled from multiple sources indicating PNU-159682's potency is consistently in the subnanomolar range, making it 790- to 2,360-fold more potent than MMDX and 2,100- to 6,420-fold more potent than doxorubicin.[][2][6]
Table 2: In Vivo Antitumor Activity of PNU-159682
This table presents the efficacy of PNU-159682 in murine tumor models.
| Tumor Model | Treatment | Dose | Outcome |
| Disseminated Murine L1210 Leukemia | PNU-159682 (i.v.) | 15 µg/kg | 29% increase in life span.[][2][14] |
| MX-1 Human Mammary Carcinoma Xenograft | PNU-159682 (i.v.) | 4 µg/kg | Significant therapeutic response and tumor growth inhibition.[][2] |
| SKRC-52 Xenograft (CAIX-expressing) | PNU-159682 | 25 nmol/kg | Potent antitumor effect observed.[] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of topoisomerase II inhibitors. Below are generalized protocols for key assays.
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[9][15][16]
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)
-
ATP solution
-
PNU-159682 (dissolved in DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) Gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR® Safe)
Procedure:
-
On ice, prepare a 20 µL master mix for each reaction:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of ATP solution (e.g., 10 mM)
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of PNU-159682 at various concentrations (or DMSO for solvent control)
-
Nuclease-free water to 19 µL.
-
-
Add 1 µL of human Topoisomerase IIα enzyme to initiate the reaction. Include a "no enzyme" control and a known inhibitor (e.g., Etoposide) as a positive control.[9]
-
Incubate the reactions at 37°C for 30 minutes.[15]
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.[15]
-
Load the entire reaction mixture onto a 1% agarose gel and perform electrophoresis.[15]
-
Stain the gel and visualize the DNA bands under a UV transilluminator.
Data Analysis:
-
No Enzyme Control: kDNA remains in the well.
-
Enzyme-Only Control: Decatenated minicircles migrate into the gel.
-
Inhibitor-Treated Samples: An effective inhibitor like PNU-159682 will prevent decatenation, resulting in a dose-dependent retention of kDNA in the well.
Protocol 2: Cell Viability (Sulforhodamine B) Assay
This assay quantifies the cytotoxic effect of a compound on human tumor cell lines.[2]
Materials:
-
Human tumor cell lines (e.g., A2780, DU145)
-
Complete culture medium
-
PNU-159682
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PNU-159682 for a specified exposure time (e.g., 1 hour).[2]
-
After exposure, wash the cells and culture in a compound-free medium for a further 72 hours.[2]
-
Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Measure the absorbance (optical density) on a plate reader at ~510 nm.
Data Analysis:
-
Calculate the percentage of cell survival relative to the untreated control.
-
Plot the percentage of survival against the drug concentration and determine the IC50 or IC70 values using non-linear regression analysis.
Protocol 3: DNA Damage Quantification (γH2AX Staining)
This flow cytometry-based assay quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).[10][12]
Materials:
-
Treated and untreated cells
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-γH2AX antibody (e.g., AF488 labeled)
-
Flow cytometer
Procedure:
-
Culture and treat cells with PNU-159682 for the desired time (e.g., 24 or 48 hours).[12]
-
Harvest and wash the cells with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with the anti-γH2AX antibody.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in buffer and analyze using a flow cytometer.
Data Analysis:
-
Quantify the percentage of γH2AX-positive cells in the treated versus control populations. A dose-dependent increase in γH2AX positivity indicates the induction of DNA damage.[12]
Application in Antibody-Drug Conjugates (ADCs)
Due to its extreme potency, PNU-159682 is not suitable for conventional chemotherapy but is an ideal payload for ADCs.[6] The ADC platform combines the tumor-targeting specificity of a monoclonal antibody with the powerful cytotoxicity of a payload like PNU-159682.
The general mechanism of a PNU-159682-based ADC is as follows:
-
Targeting: The ADC's antibody component binds to a specific antigen overexpressed on cancer cells.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Payload Release: Inside the cell (often in the lysosome), the linker connecting the antibody and PNU-159682 is cleaved, releasing the active payload.
-
Cytotoxicity: The released PNU-159682 proceeds to inhibit topoisomerase II, inducing DNA damage and cell death.
Conclusion
PNU-159682 is a remarkably potent cytotoxic agent whose mechanism is centered on the inhibition of DNA topoisomerase II. Its subnanomolar efficacy in vitro and demonstrated antitumor activity in vivo underscore its potential as a powerful tool in cancer research and drug development.[][6] While its high potency precludes its use as a standalone systemic agent, it is an exceptionally promising payload for the next generation of antibody-drug conjugates, offering a pathway to selectively deliver profound cytotoxicity directly to tumor cells. The detailed protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a.storyblok.com [a.storyblok.com]
- 13. Facebook [cancer.gov]
- 14. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Unseen Engine of Targeted Cancer Therapy: An In-depth Technical Guide to the vc-PAB Cleavable Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window. At the heart of this sophisticated therapeutic modality lies the linker, a critical component that bridges the antibody to the potent cytotoxic payload. Among the various linker technologies, the valine-citrulline p-aminobenzyl alcohol (vc-PAB) system has emerged as a gold standard for cleavable linkers, underpinning the success of several approved and clinical-stage ADCs. This technical guide provides a comprehensive exploration of the vc-PAB linker, detailing its mechanism of action, quantitative performance metrics, and the experimental protocols essential for its evaluation.
The Core Mechanism: A Symphony of Specificity and Self-Immolation
The vc-PAB linker is a meticulously designed chemical entity engineered for high stability in systemic circulation and rapid, specific cleavage within the target tumor cell. Its functionality is a two-part harmony between a dipeptide cleavage site and a self-immolative spacer.
-
The Valine-Citrulline (vc) Dipeptide: The Key to the Lock: The dipeptide sequence, composed of valine and citrulline, serves as the specific recognition motif for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is a cysteine protease that is often upregulated in the tumor microenvironment and is highly active within the acidic milieu of the lysosome.[3][4] This enzymatic specificity ensures that the linker remains largely intact in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[1][]
-
The p-Aminobenzyl Alcohol (PAB) Spacer: The Self-Destruct Sequence: Following the enzymatic cleavage of the amide bond between citrulline and the PAB spacer by Cathepsin B, the PAB unit becomes electronically unstable.[6][7] This instability triggers a spontaneous 1,6-elimination reaction, a process often referred to as self-immolation.[8][9] This intramolecular cyclization results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and an aromatic byproduct.[6][8] This "traceless" release mechanism is crucial for ensuring the predictable and potent activity of the payload once inside the cancer cell.
Quantitative Data Presentation: A Comparative Analysis of Linker Performance
The efficacy and safety of an ADC are intrinsically linked to the quantitative characteristics of its linker. The following tables summarize key data for the vc-PAB linker in comparison to other commonly used cleavable and non-cleavable linkers.
| Table 1: Comparative Plasma Stability of ADC Linkers | |||
| Linker Type | Example | Half-life in Human Plasma | Key Findings & Citations |
| Protease-Cleavable (Dipeptide) | vc-PAB | > 7 days | Exhibits high stability in human and monkey plasma with minimal premature payload release (<1% after 6 days).[10][11] However, it shows lower stability in rodent plasma due to cleavage by carboxylesterase 1c.[][12] |
| Acid-Cleavable | Hydrazone | ~2 days | Demonstrates pH-dependent cleavage, but can exhibit instability in systemic circulation, leading to premature drug release.[1][] |
| Redox-Sensitive | Disulfide | Variable (hours to days) | Stability is dependent on the steric hindrance around the disulfide bond. Can be susceptible to exchange reactions with serum thiols.[][9] |
| Non-Cleavable | SMCC (Thioether) | Very high (> 7 days) | Offers superior plasma stability, which can translate to a better safety profile.[3][10] |
| Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers | |||
| Linker Type | Payload | Target Cell Line | Representative IC50 (ng/mL) |
| vc-PAB (Cleavable) | MMAE | HER2+ (SK-BR-3) | 10 - 50 [6] |
| vc-PAB (Cleavable) | MMAE | CD30+ (Karpas-299) | ~1 |
| Hydrazone (Cleavable) | Calicheamicin | CD33+ (HL-60) | < 1 |
| SMCC (Non-Cleavable) | DM1 | HER2+ (SK-BR-3) | 20 - 100 [3] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and target cell line used in the assay.
| Table 3: Cathepsin B Cleavage Kinetics of Dipeptide Linkers | ||
| Dipeptide Sequence | Relative Cleavage Rate (vs. vc) | Key Findings & Citations |
| Valine-Citrulline (vc) | 1.0 | The benchmark for efficient Cathepsin B-mediated cleavage.[13] |
| Valine-Alanine (va) | ~0.8 | Shows slightly lower cleavage efficiency compared to vc. |
| Phenylalanine-Lysine (fk) | ~0.2 | Significantly less efficient substrate for Cathepsin B.[13] |
Experimental Protocols: A Guide to Core Methodologies
The robust evaluation of vc-PAB linker performance relies on a suite of well-defined in vitro and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma from various species.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, monkey, rat, mouse) at 37°C.[10] A control sample in a suitable buffer (e.g., PBS) should be run in parallel.
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to halt any further reactions.
-
Quantification of Intact ADC (DAR Analysis):
-
Thaw plasma samples and purify the ADC using affinity chromatography (e.g., Protein A/G magnetic beads).
-
Analyze the purified ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.
-
-
Quantification of Released Payload:
-
Precipitate proteins from the plasma samples (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload. An increase in free payload concentration over time indicates linker cleavage.
-
Cathepsin B-Mediated Cleavage Assay
Objective: To determine the rate and extent of enzymatic cleavage of the vc-PAB linker by Cathepsin B.
Methodology:
-
Reagents:
-
ADC with vc-PAB linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT.
-
Quenching Solution: Acetonitrile containing an internal standard.
-
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: Add the ADC to the activated Cathepsin B solution to initiate the cleavage reaction. The final concentration of the ADC is typically in the low micromolar range.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. Kinetic parameters such as kcat and Km can be determined by performing the assay at varying substrate concentrations.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the potency (IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the dilutions to the cells and incubate for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Visualizing the Process: From Internalization to Apoptosis
To fully comprehend the role of the vc-PAB linker, it is essential to visualize the entire process, from the initial binding of the ADC to the target cell to the ultimate induction of apoptosis by the released payload.
Caption: The journey of a vc-PAB-linked ADC from receptor binding to apoptosis.
Caption: A typical experimental workflow for the preclinical evaluation of an ADC.
Caption: Signaling pathway of MMAE-induced apoptosis after release from the ADC.
Conclusion: A Versatile and Validated Tool in the ADC Armamentarium
The vc-PAB cleavable linker represents a triumph of rational drug design, providing a robust and versatile platform for the development of highly effective and targeted cancer therapies. Its exquisite sensitivity to the lysosomal environment, coupled with a clever self-immolative mechanism, ensures that the cytotoxic payload is delivered with precision and potency. A thorough understanding of its mechanism, quantitative performance, and the experimental methodologies for its evaluation is paramount for researchers and drug developers seeking to harness the full potential of ADC technology. As the field of ADCs continues to evolve, the principles embodied by the vc-PAB linker will undoubtedly continue to inspire the design of the next generation of targeted cancer therapeutics.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DMEA in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic index and overall success of Antibody-Drug Conjugates (ADCs). Among the various components utilized in linker technology, N,N'-dimethylethylenediamine (DMEA) has emerged as a valuable moiety for enhancing the physicochemical properties and performance of ADCs. This technical guide provides an in-depth exploration of the DMEA component in ADC linkers, summarizing available data, outlining experimental protocols, and visualizing key concepts.
Core Concepts: The Function of DMEA in ADC Linkers
DMEA is a diamine that can be incorporated into the linker structure of an ADC. Its primary role is to modulate the properties of the linker and, by extension, the entire ADC. The inclusion of a DMEA moiety is primarily intended to:
-
Enhance Solubility and Reduce Aggregation: The tertiary amine in DMEA is ionizable, which can increase the hydrophilicity of the linker-payload complex. This is particularly beneficial when working with hydrophobic cytotoxic payloads, as it can mitigate the propensity for ADC aggregation, a common challenge in manufacturing and formulation that can affect stability, efficacy, and safety[1][2].
-
Improve Pharmacokinetics: By modifying the overall charge and polarity of the ADC, DMEA can influence its pharmacokinetic profile. This can lead to altered plasma clearance, biodistribution, and ultimately, a more favorable therapeutic window.
DMEA is often found as part of a larger, multi-component linker system. A notable example is the Mal-Phe-C4-Val-Cit-PAB-DMEA linker, which combines several key functionalities:
-
A maleimide (B117702) (Mal) group for conjugation to antibody cysteine residues.
-
A dipeptide sequence (Val-Cit ) that is cleavable by lysosomal proteases like Cathepsin B.
-
A self-immolative p-aminobenzyl alcohol (PAB) spacer.
-
The DMEA moiety, which enhances the solubility and stability of the conjugate in the bloodstream[3].
Quantitative Data on DMEA-Containing ADCs
Direct comparative studies quantifying the precise impact of DMEA on ADC parameters are not extensively available in the public domain. However, data from ADCs incorporating DMEA-containing linkers can provide insights into their performance characteristics.
Table 1: Physicochemical Properties of a DMEA-Containing Linker
| Property | Value | Source |
| Linker Structure | Mal-Phe-C4-Val-Cit-PAB-DMEA | [3] |
| Solubility | Enhanced solubility and stability in the bloodstream | [3] |
| Storage | Recommended at -20°C, protected from light and moisture | BOC Sciences |
Table 2: In Vitro Cytotoxicity of an ADC with a DMEA-related Linker
| Cell Line | Target Antigen | ADC | IC50 (nM) | Source |
| BT-474 | HER2 | mil40-Cys-linker-MMAE | 0.23 | [4] |
| HCC1954 | HER2 | mil40-Cys-linker-MMAE | 0.35 | [4] |
| NCI-N87 | HER2 | mil40-Cys-linker-MMAE | 0.41 | [4] |
| MCF-7 | HER2 (negative) | mil40-Cys-linker-MMAE | >100 | [4] |
| MDA-MB-468 | HER2 (negative) | mil40-Cys-linker-MMAE | >100 | [4] |
Note: The linker in this study is described as a Cys-linker-MMAE, which may have structural similarities to DMEA-containing linkers in its charge and polarity, but is not explicitly a DMEA linker. This data is presented to be illustrative of the potency of ADCs with potentially similar linker characteristics.
Experimental Protocols
Detailed, publicly available protocols for the synthesis of specific DMEA-containing linkers are scarce. However, a general multi-step synthesis can be inferred from related literature. The following represents a plausible, representative protocol for the synthesis of a DMEA-containing linker and its conjugation to an antibody.
Synthesis of a DMEA-Functionalized Linker-Payload Construct
This protocol outlines the synthesis of a hypothetical Maleimide-Val-Cit-PAB-DMEA-Payload construct.
Materials:
-
Fmoc-Val-Cit-PAB-PNP
-
N,N'-dimethylethylenediamine (DMEA)
-
Cytotoxic Payload with a suitable reactive group (e.g., a carboxylic acid)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Piperidine (B6355638) in DMF
-
Purification supplies (e.g., HPLC system, silica (B1680970) gel)
Procedure:
-
Attachment of DMEA to the PAB spacer: React Fmoc-Val-Cit-PAB-PNP with an excess of DMEA in a suitable solvent like DMF. The primary amine of DMEA will displace the p-nitrophenol (PNP) to form an amide bond. Purify the product (Fmoc-Val-Cit-PAB-DMEA) by HPLC.
-
Payload Conjugation: Activate the carboxylic acid of the cytotoxic payload using a coupling reagent like HATU in the presence of DIPEA. Add this activated payload to the secondary amine of the DMEA moiety on the purified Fmoc-Val-Cit-PAB-DMEA. Purify the resulting Fmoc-Val-Cit-PAB-DMEA-Payload.
-
Fmoc Deprotection: Treat the product from the previous step with a solution of piperidine in DMF to remove the Fmoc protecting group from the valine residue.
-
Maleimide Functionalization: React the deprotected N-terminus of the valine with MC-NHS in the presence of a base like DIPEA to install the maleimide group for antibody conjugation.
-
Final Purification: Purify the final Maleimide-Val-Cit-PAB-DMEA-Payload construct using preparative HPLC and characterize by mass spectrometry and NMR.
Conjugation of the DMEA-Linker-Payload to an Antibody
This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-Val-Cit-PAB-DMEA-Payload construct
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of a reducing agent like TCEP at 37°C for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a desalting column.
-
Conjugation Reaction: Immediately add the Maleimide-Val-Cit-PAB-DMEA-Payload construct (dissolved in a co-solvent like DMSO) to the reduced antibody at a specific molar ratio to target a desired drug-to-antibody ratio (DAR). Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-2 hours.
-
Quenching: Stop the conjugation reaction by adding a quenching agent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other impurities using a suitable chromatography method such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)[5][6][7][8][9].
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like HIC, SEC, and mass spectrometry[10][11][12][13][14][15].
Visualizations
Signaling Pathway: General ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow: ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, purification, and characterization.
Conclusion
The incorporation of DMEA into ADC linkers represents a strategic approach to enhance the physicochemical properties of these complex biotherapeutics. While direct quantitative comparisons are limited, the available information suggests that DMEA's contribution to improved solubility and potentially favorable pharmacokinetics makes it a valuable component in the design of next-generation ADCs. Further research and publication of detailed comparative studies will be instrumental in fully elucidating the quantitative impact of DMEA on ADC performance and guiding the rational design of future linker technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromacon.com [chromacon.com]
- 7. benchchem.com [benchchem.com]
- 8. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
PNU-159682 Cytotoxicity in Cancer Cell Lines: An In-depth Technical Guide
This guide provides a comprehensive overview of the cytotoxic effects of PNU-159682 across various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this potent anthracycline derivative. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to PNU-159682
PNU-159682 is a major metabolite of the investigational drug nemorubicin (B1684466) (MMDX) and is characterized by its exceptionally high potency against tumor cells.[1][2][3] It is reported to be 700 to 2,400 times more potent than its parent compound nemorubicin and 2,100 to 6,400 times more potent than doxorubicin.[1][2] Due to its extreme potency, PNU-159682 is primarily being developed as a payload for antibody-drug conjugates (ADCs), which allow for targeted delivery to cancer cells, thereby improving the therapeutic index.[1][2][4]
Quantitative Cytotoxicity Data
The cytotoxic activity of PNU-159682 has been evaluated against a range of human tumor cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values.
Table 1: IC70 Values of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (nM) | Reference |
| HT-29 | Colon Carcinoma | 0.577 | [3][5][6] |
| A2780 | Ovarian Carcinoma | 0.39 | [3][5][6] |
| DU145 | Prostate Carcinoma | 0.128 | [3][5][6] |
| EM-2 | Leukemia | 0.081 | [3][5][6] |
| Jurkat | T-cell Leukemia | 0.086 | [3][5][6] |
| CEM | T-cell Leukemia | 0.075 | [3][5][6] |
Table 2: IC50 Values of PNU-159682 in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BJAB.Luc | Burkitt's Lymphoma | 0.10 | [6] |
| Granta-519 | Mantle Cell Lymphoma | 0.020 | [6] |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 | [6] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.10 | [6] |
Table 3: IC50 Values of PNU-159682 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKRC-52 | Renal Cell Carcinoma (CAIX-expressing) | 25 | [6] |
| SKBR3 | Breast Cancer (HER2-positive) | 2.8 ng/mL* | [4] |
*Note: The value for SKBR3 cells was reported for a Trastuzumab-PNU-159682 ADC.
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a distinct mechanism of action compared to other anthracyclines like doxorubicin.[7][8] The key events in its molecular signaling pathway are:
-
DNA Intercalation and Interaction with Topoisomerase II: As an anthracycline, PNU-159682 intercalates into DNA and interacts with topoisomerase II.[9] This leads to the inhibition of DNA replication and repair, as well as the prevention of RNA and protein synthesis.[9]
-
Induction of DNA Damage: The interaction with DNA and topoisomerase II results in significant DNA damage.[7][10] This damage is a primary trigger for the subsequent cellular responses.
-
S-Phase Cell Cycle Arrest: Unlike doxorubicin, which typically causes a G2/M phase block, a derivative of PNU-159682, PNU-EDA, induces cell cycle arrest in the S-phase.[7][8][11] This is associated with the phosphorylation of checkpoint kinase 1 (Chk1), a key regulator of the intra-S phase checkpoint.[11]
-
Apoptosis and Immunogenic Cell Death: The extensive DNA damage and cell cycle arrest ultimately lead to programmed cell death, or apoptosis.[7][10] Furthermore, PNU-159682-based ADCs have been shown to trigger immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[7][9]
-
Dependence on TC-NER Pathway: The cytotoxic activity of PNU-EDA has been shown to be partially dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA damage repair pathway.[8][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of PNU-159682.
Cell Viability Assays
a) Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PNU-159682 (e.g., 0-500 nM) for a specified period (e.g., 1 hour), followed by washing and incubation in drug-free medium for 72 hours.[6]
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution (pH 10.5).
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC70 values.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in opaque-walled 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of PNU-159682 for the desired duration (e.g., 72-120 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record luminescence using a plate reader.
-
Data Analysis: Determine cell viability as a percentage of the untreated control and calculate IC50 values.
DNA Damage Quantification (γH2AX Staining)
This flow cytometry-based assay detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks.
-
Cell Treatment: Treat cells with PNU-159682 for 24 and 48 hours.[10]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix with a suitable fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or ice-cold 90% methanol).
-
Antibody Staining: Incubate the permeabilized cells with a fluorochrome-conjugated anti-γH2AX antibody (e.g., AF488 labeled antibody) for 1 hour at room temperature in the dark.[10]
-
Washing: Wash the cells twice with a wash buffer (e.g., PBS with 2% FBS).
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity of γH2AX to determine the extent of DNA damage.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and determine the cell cycle distribution.
-
Cell Treatment: Incubate cells with PNU-159682 for 24 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A (e.g., CycleTEST™ PLUS DNA Reagent Kit).[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with PNU-159682 for a predetermined time (e.g., 48-72 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Conclusion
PNU-159682 is a highly potent cytotoxic agent with significant activity against a broad range of cancer cell lines at sub-nanomolar concentrations. Its distinct mechanism of action, involving the induction of DNA damage and S-phase cell cycle arrest, makes it a promising payload for the development of next-generation antibody-drug conjugates. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of PNU-159682 in preclinical cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. a.storyblok.com [a.storyblok.com]
- 11. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Anthracycline: PNU-159682, a Nemorubicin Metabolite
An In-depth Analysis of the Biotransformation, Characterization, and Antitumor Activity of PNU-159682
This technical guide delves into the origin and significance of PNU-159682, a major and highly potent metabolite of the investigational anthracycline, nemorubicin (B1684466) (also known as MMDX). For researchers, scientists, and professionals in drug development, understanding the metabolic activation of nemorubicin into PNU-159682 is crucial for harnessing its full therapeutic potential. This document provides a comprehensive overview of the pivotal role of cytochrome P450 3A4 (CYP3A4) in this conversion, detailed experimental methodologies for its characterization, and a comparative analysis of its profound cytotoxic effects.
Executive Summary
Nemorubicin, a third-generation anthracycline, demonstrates significantly greater in vivo potency than what is observed in vitro.[1][2] This discrepancy is attributed to its metabolic bioactivation into PNU-159682 (3′-deamino-3″,4′-anhydro-[2″(S)-methoxy-3″(R)-oxy-4″-morpholinyl]doxorubicin).[1][3] Research has definitively identified CYP3A4, the predominant cytochrome P450 enzyme in the human liver, as the catalyst for this transformation.[1][3][4] The resulting metabolite, PNU-159682, exhibits cytotoxicity that is several orders of magnitude greater than its parent compound, nemorubicin, and the conventional anthracycline, doxorubicin (B1662922).[1][5][6] This guide will explore the experimental evidence establishing this metabolic pathway and the profound implications for cancer therapy.
The Metabolic Pathway: From Nemorubicin to PNU-159682
The biotransformation of nemorubicin to PNU-159682 is an oxidative reaction primarily occurring in the liver.[1][6] The process is mediated by the CYP3A4 enzyme, which is responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs.[1]
Experimental Identification of the Metabolic Pathway
The identification of CYP3A4 as the key enzyme in the formation of PNU-159682 was the result of a series of rigorous experiments utilizing human liver microsomes (HLMs), cDNA-expressed recombinant human CYP enzymes, and specific chemical and immunochemical inhibitors.[1][3]
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the metabolic origin of PNU-159682.
3.1.1 Incubation of Nemorubicin with Human Liver Microsomes
-
Objective: To determine the metabolic profile of nemorubicin in a human-relevant in vitro system.
-
Protocol:
-
A reaction mixture was prepared containing pooled human liver microsomes (0.25 mg/mL), nemorubicin (20 µmol/L), and an NADPH-generating system in a phosphate (B84403) buffer.
-
For studies involving [¹⁴C]nemorubicin, a concentration of 10 µmol/L was used.
-
The mixture was incubated at 37°C for a specified duration (e.g., 10 or 30 minutes).[1]
-
The reaction was terminated by the addition of a cold organic solvent (e.g., acetonitrile).
-
Samples were centrifuged to pellet the protein, and the supernatant was collected for analysis.[1]
-
3.1.2 High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To separate and quantify nemorubicin and its metabolites.
-
Protocol:
-
The supernatant from the incubation mixture was injected into an HPLC system.
-
A reverse-phase C18 column was typically used for separation.
-
The mobile phase consisted of a gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate).
-
Detection was achieved using UV-Vis spectrophotometry and, for radiolabeled studies, a radioactivity flow detector.
-
Metabolites were identified and quantified based on their retention times relative to synthetic standards.[1]
-
3.1.3 Enzyme Inhibition Studies
-
Objective: To identify the specific CYP isozyme responsible for PNU-159682 formation.
-
Protocol:
-
Chemical Inhibition: Incubations were performed as described in 3.1.1, but in the presence of known CYP-selective chemical inhibitors (e.g., troleandomycin and ketoconazole for CYP3A).[1][3]
-
Immunochemical Inhibition: Incubations were conducted in the presence of monoclonal antibodies (MAbs) specific to certain CYP enzymes (e.g., anti-CYP3A4/5 MAb).[1]
-
The rate of PNU-159682 formation was measured and compared to control incubations without inhibitors. A significant decrease in metabolite formation implicated the inhibited enzyme.
-
3.1.4 In Vitro Cytotoxicity Assay
-
Objective: To compare the cytotoxic potency of PNU-159682, nemorubicin, and doxorubicin.
-
Protocol:
-
A panel of human tumor cell lines (e.g., HT-29, A2780, DU145) was seeded in microtiter plates.
-
Cells were exposed to a range of concentrations of PNU-159682, nemorubicin, or doxorubicin for a defined period (e.g., 1 hour).[5]
-
After exposure, the drug-containing medium was removed, and cells were cultured in a drug-free medium for a longer duration (e.g., 72 hours).[5]
-
Cell viability was assessed using a suitable assay, such as the sulforhodamine B (SRB) assay.
-
The concentration of the drug that inhibits cell growth by 70% (IC₇₀) was calculated.[1]
-
Quantitative Data Analysis
The biotransformation of nemorubicin results in a metabolite with dramatically enhanced cytotoxic activity. The following tables summarize the quantitative findings from comparative studies.
Table 1: In Vitro Cytotoxicity of PNU-159682, Nemorubicin (MMDX), and Doxorubicin
| Cell Line | Histotype | IC₇₀ (nmol/L) of PNU-159682 | IC₇₀ (nmol/L) of MMDX | IC₇₀ (nmol/L) of Doxorubicin | PNU-159682 vs. MMDX (Fold Increase in Potency) | PNU-159682 vs. Doxorubicin (Fold Increase in Potency) |
| HT-29 | Colon Carcinoma | 0.58 | 460 | 1220 | 790 | 2100 |
| A2780 | Ovarian Carcinoma | 0.11 | 260 | 710 | 2360 | 6420 |
| DU145 | Prostate Carcinoma | 0.07 | 120 | 280 | 1710 | 4000 |
| EM-2 | Leukemia | 0.12 | 180 | 480 | 1500 | 4000 |
| Jurkat | Leukemia | 0.13 | 210 | 550 | 1610 | 4230 |
| CEM | Leukemia | 0.14 | 190 | 450 | 1350 | 3210 |
Data sourced from Quintieri L, et al. Clinical Cancer Research, 2005.[1]
Mechanism of Action and Therapeutic Implications
PNU-159682 exerts its potent anticancer effect primarily as a DNA topoisomerase II inhibitor.[5] Unlike its parent compound, which also shows topoisomerase I inhibition, PNU-159682's cytotoxicity is profoundly linked to its interaction with DNA.[2][7][8] Studies suggest that the nucleotide excision repair (NER) system is involved in mediating its cytotoxic activity.[8]
The extremely high potency of PNU-159682 makes it an attractive payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver cytotoxic agents directly to cancer cells.[5][6][9][10] Its efficacy, even against non-dividing cells and in models of drug resistance, underscores its potential to overcome limitations of current chemotherapies.[11]
Conclusion
The conversion of nemorubicin to PNU-159682 by the hepatic enzyme CYP3A4 represents a critical bioactivation step that unleashes a profoundly potent antitumor agent. The data unequivocally demonstrate that PNU-159682 is a major metabolite of nemorubicin and that its formation is almost exclusively mediated by CYP3A4 in humans.[1][3] Its subnanomolar cytotoxicity, which is thousands of times greater than that of doxorubicin, highlights its potential as a next-generation therapeutic, particularly in the context of targeted drug delivery systems like ADCs. A thorough understanding of this metabolic pathway is fundamental for the continued clinical development of nemorubicin and the design of novel therapies based on its powerful metabolite.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nemorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nemorubicin | C32H37NO13 | CID 65907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nbe-therapeutics.com [nbe-therapeutics.com]
- 10. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unlocking Potent Anti-Cancer Activity: A Technical Guide to the Intracellular Release of PNU-159682 from a vc-PAB Linker
For Immediate Release
This technical guide provides an in-depth exploration of the intracellular release mechanism of the highly potent anthracycline derivative, PNU-159682, from antibody-drug conjugates (ADCs) utilizing the valine-citrulline-p-aminobenzyl (vc-PAB) linker. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation cancer therapeutics.
Executive Summary
The vc-PAB linker represents a cornerstone of modern ADC technology, enabling the targeted delivery of cytotoxic payloads to cancer cells while maintaining stability in systemic circulation. This guide dissects the multi-step process of ADC internalization, lysosomal trafficking, enzymatic cleavage of the vc-PAB linker by cathepsin B, and the subsequent self-immolative release of PNU-159682. Furthermore, it elucidates the downstream molecular consequences of PNU-159682 release, including the induction of DNA damage, cell cycle arrest, and apoptosis. Detailed experimental protocols, quantitative data, and visual representations of the key processes are provided to facilitate a comprehensive understanding of this critical aspect of ADC pharmacology.
The Intracellular Journey: From Cell Surface to Payload Release
The efficacy of an ADC is contingent upon the precise and efficient release of its cytotoxic payload within the target cancer cell. The journey of a PNU-159682-vc-PAB ADC from the extracellular space to the release of the active drug is a highly orchestrated process.
Receptor-Mediated Endocytosis and Lysosomal Trafficking
Upon administration, the ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is engulfed by the cell membrane, forming an endosome. The endosome then matures and traffics through the endolysosomal pathway, ultimately fusing with a lysosome. The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome are critical for the subsequent cleavage of the vc-PAB linker.
Enzymatic Cleavage of the vc-PAB Linker
The valine-citrulline (vc) dipeptide sequence within the linker is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells.[1][2][3] Cathepsin B recognizes and cleaves the amide bond between citrulline and the p-aminobenzyl (PAB) spacer.[1] This enzymatic cleavage is the rate-limiting step for payload release and is highly specific to the lysosomal compartment, ensuring minimal premature drug release in the systemic circulation.[1]
Self-Immolation of the PAB Spacer
The cleavage of the vc dipeptide initiates a cascade of spontaneous electronic rearrangements within the PAB spacer. This process, known as self-immolation or 1,6-elimination, results in the release of the unmodified, fully active PNU-159682 payload, along with carbon dioxide and a benign aromatic byproduct.[1] This traceless release mechanism is a key advantage of the vc-PAB linker system.
Molecular Mechanism of Action of PNU-159682
Upon its release into the cytoplasm, PNU-159682, a potent topoisomerase II inhibitor and DNA intercalating agent, exerts its profound cytotoxic effects.[4][5]
Induction of DNA Damage and S-Phase Cell Cycle Arrest
PNU-159682 intercalates into DNA and inhibits topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs).[4][5] This DNA damage triggers a cellular response orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways.[6][7][8] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA DSBs.[4][9][10][11][12][13] The activation of the DNA damage response ultimately results in cell cycle arrest at the S-phase, preventing the cell from replicating its damaged DNA.[9][14][15]
Activation of the Intrinsic Apoptotic Pathway
If the DNA damage is too severe to be repaired, the cell is driven into apoptosis, or programmed cell death. PNU-159682-induced DNA damage activates the intrinsic apoptotic pathway.[16][17][18] This pathway is characterized by the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7. These caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[16]
Quantitative Data
The following tables summarize key quantitative data related to the activity of PNU-159682 and the performance of vc-PAB linkers.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC50 / IC70 (nM) | Reference |
| SKRC-52 | Renal Cell Carcinoma | IC50: 25 | [19] |
| Panel of Human Tumor Cell Lines | Various | IC70: 0.07-0.58 | [20] |
Table 2: Comparative Cytotoxicity of PNU-159682 and Parent Compounds
| Compound | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin | Reference |
| PNU-159682 | 790 - 2,360 | 2,100 - 6,420 | [20] |
MMDX (Nemorubicin) is the parent compound of PNU-159682.
Table 3: Plasma Stability of vc-PAB Linker-Containing ADCs
| Species | Incubation Time | % Payload Release | Reference |
| Mouse | 6 days | ~75% | [21] |
| Rat | 6 days | ~10% | [21] |
| Monkey | 6 days | < 5% | [21] |
| Human | 6 days | < 5% | [21] |
Note: While specific kinetic parameters (Km and kcat) for the cleavage of a PNU-159682-vc-PAB conjugate by cathepsin B are not publicly available, studies on other vc-linker ADCs suggest that the antibody carrier does not significantly impact the drug release rate.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of PNU-159682 release from a vc-PAB ADC upon incubation with purified human cathepsin B.
Materials:
-
ADC with PNU-159682-vc-PAB
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)
-
Quenching Solution: Cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog of PNU-159682)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the ADC and cathepsin B.
-
Activate cathepsin B by incubating it in the Activation Buffer for 15 minutes at 37°C.
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the Assay Buffer.
-
Initiate the reaction by adding the activated cathepsin B (final concentration, e.g., 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the cold Quenching Solution to stop the reaction.
-
Centrifuge the samples to precipitate the enzyme and any remaining ADC.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released PNU-159682.
-
Plot the concentration of released PNU-159682 over time to determine the cleavage kinetics.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the PNU-159682-vc-PAB ADC in plasma.
Materials:
-
ADC with PNU-159682-vc-PAB
-
Human, mouse, rat, and monkey plasma
-
PBS (Phosphate-Buffered Saline)
-
Protein A or G magnetic beads
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.7
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
LC-MS system
Procedure:
-
Incubate the ADC (final concentration, e.g., 100 µg/mL) in plasma from different species at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots and immediately freeze them at -80°C.
-
Thaw the plasma samples and add Protein A or G magnetic beads to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the intact ADC from the beads using the Elution Buffer and immediately neutralize with the Neutralization Buffer.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
A decrease in DAR over time indicates payload release and linker instability.
Cellular Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of PNU-159682 or ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PNU-159682 or ADC with PNU-159682-vc-PAB
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of PNU-159682 or the ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with no drug).
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow: Intracellular Release of PNU-159682
Caption: Workflow of ADC internalization and PNU-159682 release.
Signaling Pathway: PNU-159682-Induced DNA Damage and Apoptosis
Caption: PNU-159682 induced signaling pathways.
Conclusion
The intracellular release of PNU-159682 from a vc-PAB linker is a highly specific and efficient process that underpins the therapeutic potential of ADCs employing this technology. A thorough understanding of the intricate steps involved, from receptor binding to the induction of apoptosis, is paramount for the rational design and development of novel and more effective cancer therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in this endeavor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cooperative functions of Chk1 and Chk2 reduce tumour susceptibility in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of UV-induced ATM/ATR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Changing of gamma-H2AX in peripheral blood mononuclear cells during concurrent chemoradiation in locally advanced rectal cancer patients: a potential response predictor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] ROLE OF γ-H2AX IN DNA-DAMAGE RESPONSE AND ITS POSSIBLE CLINICAL APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 12. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of the vc-PAB-DMEA-PNU159682 Conjugate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the vc-PAB-DMEA-PNU159682 drug-linker, a sophisticated component of next-generation Antibody-Drug Conjugates (ADCs). We will explore its individual structural components, mechanism of action, and the critical analytical methodologies required for its characterization.
Introduction to the this compound ADC Platform
Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the synergy of its three core components: a specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[2]
The this compound system represents an advanced drug-linker construct. It employs the exceptionally potent anthracycline derivative PNU-159682 as its cytotoxic payload.[3] This payload is connected to a linker system engineered for high serum stability and efficient, tumor-selective release. This guide focuses on the structural and analytical characterization of this drug-linker complex prior to its conjugation to an antibody.
Structural Components and Physicochemical Properties
The this compound conjugate is a modular system where each component serves a distinct and critical function.
-
PNU-159682 (The Payload): PNU-159682 is a major active metabolite of the anthracycline nemorubicin.[4][] It is an exceptionally potent cytotoxin, reported to be over 3,000 times more cytotoxic than doxorubicin.[][6] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest in the S-phase, and subsequent apoptosis.[][7][8]
-
Valine-Citrulline (vc) Linker (The Trigger): This dipeptide sequence is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed within tumor cells.[9] This enzymatic susceptibility ensures that the payload remains attached to the antibody in systemic circulation but is efficiently released upon internalization into the target cancer cell.
-
p-Aminobenzylcarbamate (PAB) (The Spacer): The PAB moiety functions as a self-immolative spacer.[9] Once the vc dipeptide is cleaved by cathepsins, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the rapid and complete release of the unmodified active drug.
-
DMEA (The Solubilizing/Attachment Group): Dimethylaminoethanol (DMEA) is integrated into the linker construct. It serves as the attachment point for the PNU-159682 payload and can help modulate the physicochemical properties, such as solubility, of the overall conjugate.[10]
Physicochemical Data
The following table summarizes the key quantitative data for the individual components of the drug-linker.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Function |
| PNU-159682 | C₃₂H₃₅NO₁₃ | 641.62 | Cytotoxic Payload (Topoisomerase II Inhibitor)[4][] |
| L-Valine | C₅H₁₁NO₂ | 117.15 | Protease Cleavage Site[11] |
| L-Citrulline | C₆H₁₃N₃O₃ | 175.19 | Protease Cleavage Site[12][13] |
| p-Aminobenzyl Alcohol | C₇H₉NO | 123.15 | Core of Self-Immolative Spacer[14] |
| DMEA | C₄H₁₁NO | 89.14 | Payload Attachment & Modulator[15][16] |
Structural Representation
The logical relationship between the components of the drug-linker complex is illustrated below. This structure is typically further modified with a reactive group (e.g., Maleimide) for antibody conjugation.
Mechanism of Action: From ADC to Active Payload
The sophisticated design of the this compound conjugate ensures a multi-step activation process that maximizes tumor-specific cell killing while maintaining stability in circulation.
The process begins with the ADC binding to a specific antigen on the tumor cell surface, followed by internalization.[12] Within the lysosome, cathepsins cleave the vc linker, initiating the PAB spacer's self-immolation and releasing the PNU-159682 payload.[4] The free drug then translocates to the nucleus to exert its DNA-damaging effects.[7][17]
Structural Analysis and Characterization Protocols
A suite of analytical techniques is essential to confirm the identity, purity, and stability of an ADC containing the this compound conjugate. The following sections detail the protocols for key characterization assays.
Overall Analytical Workflow
The comprehensive characterization of an ADC is a multi-step process involving several orthogonal analytical methods to assess different critical quality attributes (CQAs).
Protocol: Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the average DAR and the distribution of different drug-loaded species. The conjugation of the hydrophobic drug-linker increases the antibody's hydrophobicity, allowing separation based on the number of attached drugs.[18][19]
-
Objective: To separate and quantify ADC species with different drug loads.
-
Instrumentation: A bio-inert HPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).[20]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.5.[20][21]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.5, with 25% Isopropanol.[20]
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species.
Protocol: Aggregation Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius to quantify high molecular weight species (aggregates) and fragments.[22][23]
-
Objective: To quantify the percentage of monomer, aggregates, and fragments.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).[23]
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.[21]
-
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Inject 10-20 µL of the sample.
-
Run an isocratic elution for 15-20 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis: Calculate the percentage of each species (aggregate, monomer, fragment) by dividing its peak area by the total area of all peaks.
Protocol: In Vitro Plasma Stability by LC-MS/MS
This assay measures the premature release of the payload in plasma to assess the linker's stability.[24]
-
Objective: To quantify the amount of released payload from the ADC over time in a plasma matrix.
-
Instrumentation: A high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Incubate the ADC (e.g., at 100 µg/mL) in human or mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots.
-
Precipitate plasma proteins using a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard.[25]
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS using a method optimized for the detection and quantification of the released PNU-159682 payload.
-
-
Data Analysis: Generate a standard curve for the payload. Quantify the concentration of released payload at each time point and calculate the stability half-life of the ADC in plasma.
Summary of Analytical Characterization Data
This table presents typical specifications for an ADC utilizing the PNU-159682 payload.
| Analytical Test | Method | Typical Specification | Purpose |
| Average DAR | HIC-HPLC | 3.5 - 4.5 | Confirms drug load, impacts efficacy/toxicity |
| Monomer Purity | SEC-HPLC | ≥ 95% | Measures aggregation, impacts safety/immunogenicity |
| Purity | RP-HPLC | ≥ 98% | Assesses overall product-related impurities |
| Plasma Stability | LC-MS/MS | > 100 hours (t½) | Ensures linker stability in circulation |
Payload Mechanism of Action: DNA Damage and Apoptosis
Upon its release, PNU-159682 acts as a potent DNA-damaging agent, ultimately triggering programmed cell death.[3][7]
The payload forms covalent adducts with DNA and inhibits topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[][26] This dual action leads to catastrophic double-strand breaks, which cause cell cycle arrest and initiate the apoptotic cascade.[8]
Conclusion
The this compound drug-linker is a highly engineered system that combines a protease-cleavable trigger, a self-immolative spacer, and an ultra-potent cytotoxic payload. Its structural design facilitates stability in circulation and ensures targeted payload delivery. The rigorous structural and functional analysis using a combination of chromatographic and mass spectrometric techniques is paramount for ensuring the quality, consistency, and safety of any ADC developed using this advanced platform. The protocols and data presented in this guide serve as a foundational resource for researchers and developers in the field of targeted cancer therapeutics.
References
- 1. Citrulline - Wikipedia [en.wikipedia.org]
- 2. L-Valine [en.chinaaminoacid.com]
- 3. a.storyblok.com [a.storyblok.com]
- 4. PNU159682, 202350-68-3 | BroadPharm [broadpharm.com]
- 6. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrulline, (+-)- | C6H13N3O3 | CID 833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. webqc.org [webqc.org]
- 11. Valine [webbook.nist.gov]
- 12. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CITRULLINE (L) - PCCA [pccarx.com]
- 14. chembk.com [chembk.com]
- 15. Dimethylethanolamine (DMEA) – South City Petrochem [southcitypetrochem.com]
- 16. N,N-Dimethylaminoethanol [webbook.nist.gov]
- 17. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 20. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. biomanufacturing.org [biomanufacturing.org]
- 23. agilent.com [agilent.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682, an active metabolite of the anthracycline nemorubicin (B1684466), is a highly potent anti-cancer agent. Its exceptional cytotoxicity, several orders of magnitude greater than its parent compound and doxorubicin (B1662922), has positioned it as a molecule of significant interest, particularly as a payload for antibody-drug conjugates (ADCs). This document provides a comprehensive technical overview of the in vitro characterization of PNU-159682, detailing its mechanism of action, cytotoxic activity across various cancer cell lines, and its effects on cell cycle progression. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development.
Mechanism of Action
PNU-159682 exerts its potent cytotoxic effects primarily through the inhibition of DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By intercalating into DNA and forming stable adducts, PNU-159682 traps topoisomerase II in a cleavage complex, leading to the accumulation of DNA double-strand breaks (DSBs).[1][2] This extensive DNA damage triggers a cellular DNA damage response (DDR), culminating in cell cycle arrest and apoptosis.[3][4]
A key differentiator of PNU-159682 from other anthracyclines like doxorubicin is its induction of cell cycle arrest specifically in the S-phase.[3] This is in contrast to doxorubicin, which typically causes a G2/M phase block. The S-phase arrest induced by PNU-159682 is a direct consequence of the replication stress and DNA damage incurred during DNA synthesis. The DDR pathway, likely involving the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases and subsequent phosphorylation of checkpoint kinases such as Chk1, is crucial for this S-phase arrest.[4][5]
In Vitro Cytotoxicity
PNU-159682 demonstrates remarkable potency against a wide array of human cancer cell lines, with inhibitory concentrations in the sub-nanomolar range.[6][7] Its cytotoxicity is significantly higher than that of both nemorubicin (MMDX) and doxorubicin, often by several thousand-fold.[7]
Table 1: IC70 Values of PNU-159682 and Comparators in Human Cancer Cell Lines
| Cell Line | Cancer Type | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) |
| HT-29 | Colon Carcinoma | 0.577 | 578 | 1717 |
| A2780 | Ovarian Carcinoma | 0.39 | 457 | 1146 |
| DU145 | Prostate Carcinoma | 0.128 | 181 | 453 |
| EM-2 | Leukemia | 0.081 | 68 | 181 |
| Jurkat | Leukemia | 0.086 | - | - |
| CEM | Leukemia | 0.075 | - | - |
| Data compiled from multiple sources.[3][7][8] |
Table 2: IC50 Values of PNU-159682 in Human Cancer Cell Lines
| Cell Line | Cancer Type | PNU-159682 (nM) |
| BJAB.Luc | B-cell Lymphoma | 0.10 |
| Granta-519 | Mantle Cell Lymphoma | 0.020 |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 |
| WSU-DLCL2 | B-cell Lymphoma | 0.10 |
| SKRC-52 (CAIX-expressing) | Renal Cell Carcinoma | 25 |
| Data compiled from multiple sources.[3][6][8] |
Experimental Protocols
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.
Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Expose cells to a range of concentrations of PNU-159682 (e.g., 0-500 nM) for a specified duration (e.g., 1 hour).[3] Subsequently, wash the cells and incubate in drug-free medium for a further period (e.g., 72 hours).[3]
-
Fixation: Gently remove the culture medium and fix the cell monolayers by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[10]
-
Washing: Discard the TCA solution and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid.[1][11] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Post-Staining Wash: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[10]
-
Data Acquisition: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[12] The percentage of cell growth inhibition can be calculated relative to untreated control cells.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample. For adherent cells, use trypsinization. Centrifuge the cell suspension at 1200 rpm for 5 minutes.[13]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[14] Incubate at 4°C for at least 30 minutes.[13]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet twice with phosphate-buffered saline (PBS).[13]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at room temperature for 5-10 minutes to degrade RNA, ensuring that the PI dye specifically binds to DNA.[13][14]
-
Propidium Iodide Staining: Add a PI staining solution (e.g., 50 µg/mL in PBS) to the cells.[13] Incubate in the dark at 4°C for 30 minutes.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is detected in the linear scale, and doublet discrimination should be employed to exclude cell aggregates.[14] The resulting DNA content histogram is analyzed using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
DNA Damage Assessment: γH2AX Immunofluorescence Staining
This technique visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci at the sites of DNA damage.
Methodology:
-
Cell Culture: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with PNU-159682 at the desired concentration and for the appropriate duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[16] Wash three times with PBS, then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[16]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 30 minutes at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, diluted in blocking buffer, overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature, protected from light.[17]
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.[18]
Conclusion
PNU-159682 is a remarkably potent cytotoxic agent with a well-defined mechanism of action centered on topoisomerase II inhibition and the induction of DNA double-strand breaks. Its ability to cause S-phase specific cell cycle arrest distinguishes it from other anthracyclines. The in vitro assays detailed in this guide provide a robust framework for the continued investigation and characterization of PNU-159682 and its derivatives, facilitating their development as next-generation cancer therapeutics, particularly in the context of antibody-drug conjugates.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 18. Immunofluorescence and staining for γH2AX [bio-protocol.org]
Methodological & Application
Synthesis Protocol for vc-PAB-DMEA-PNU159682 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of a vc-PAB-DMEA-PNU159682 antibody-drug conjugate (ADC). The protocol encompasses the synthesis of the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody, followed by purification and characterization of the final ADC.
Introduction
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The this compound ADC utilizes the highly potent DNA topoisomerase II inhibitor, PNU-159682, as its cytotoxic payload.[1] This payload is attached to the antibody via a linker system designed for stability in circulation and efficient release within the target cancer cells.
The linker consists of several key components:
-
Valine-Citrulline (vc): A dipeptide that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the valine-citrulline dipeptide, releases the active drug.[2]
-
Dimethyl-ethylenediamine (DMEA): A component that facilitates the stable attachment of the PNU-159682 payload.
This application note provides a comprehensive guide for the synthesis and characterization of ADCs employing this advanced drug-linker technology.
Synthesis of the this compound Drug-Linker
The synthesis of the complete drug-linker is a multi-step process involving the preparation of the linker and the payload, followed by their conjugation.
Synthesis of Maleimide-vc-PAB-OH Linker
The synthesis of the maleimide-functionalized linker is a critical first step. This process involves the sequential coupling of the amino acids and the maleimide (B117702) group.
Experimental Protocol:
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
Dissolve Fmoc-Val-Cit-OH in a mixture of dichloromethane (B109758) (DCM) and methanol.
-
Add p-aminobenzyl alcohol and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).
-
Stir the reaction at room temperature overnight.
-
Purify the product by precipitation and washing to obtain Fmoc-Val-Cit-PAB-OH.
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PAB-OH in N,N-dimethylformamide (DMF).
-
Add piperidine (B6355638) and stir at room temperature to remove the Fmoc protecting group.
-
Remove the solvent and excess piperidine under reduced pressure to yield H-Val-Cit-PAB-OH.
-
-
Maleimide Functionalization:
-
Dissolve H-Val-Cit-PAB-OH in DMF.
-
Add a solution of N-succinimidyl-6-maleimidohexanoate (SMCC) in DMF.
-
Stir the reaction at room temperature.
-
Purify the final product, Maleimide-vc-PAB-OH, by reversed-phase HPLC.
-
Table 1: Summary of Reagents for Maleimide-vc-PAB-OH Synthesis
| Step | Reagent | Purpose |
| 1 | Fmoc-Val-Cit-OH | Protected dipeptide |
| 1 | p-Aminobenzyl alcohol | Self-immolative spacer |
| 1 | EEDQ | Coupling agent |
| 1 | DCM/Methanol | Solvent |
| 2 | Piperidine | Fmoc deprotection |
| 2 | DMF | Solvent |
| 3 | SMCC | Maleimide functionalization |
| 3 | DMF | Solvent |
Synthesis of DMEA-PNU159682 Payload
The functionalization of PNU-159682 with DMEA is achieved through the formation of a stable amide bond.
Experimental Protocol:
-
Activation of PNU-159682:
-
The carboxylic acid derivative of PNU-159682 is used for this reaction. If starting from PNU-159682, an oxidation step is required to form the corresponding carboxylic acid.
-
Activate the carboxylic acid group of PNU-159682 using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base like N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like DMF.
-
-
Coupling with DMEA:
-
Add N,N-dimethylethylenediamine (DMEA) to the activated PNU-159682 solution.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the DMEA-PNU159682 conjugate by flash chromatography or preparative HPLC.
-
Final Assembly of this compound
The final drug-linker is assembled by coupling the maleimide-vc-PAB-OH linker with the DMEA-PNU159682 payload.
Experimental Protocol:
-
Activation of Maleimide-vc-PAB-OH:
-
Activate the carboxylic acid of Maleimide-vc-PAB-OH using a coupling agent like HATU and DIPEA in anhydrous DMF.
-
-
Coupling Reaction:
-
Add the DMEA-PNU159682 to the activated linker solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final this compound drug-linker by reversed-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of the this compound drug-linker.
Synthesis of the Antibody-Drug Conjugate
The final step is the conjugation of the this compound drug-linker to the monoclonal antibody. This is typically achieved through the reaction of the maleimide group on the linker with free thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds.
Antibody Reduction
Experimental Protocol:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution.[1] The molar excess of TCEP will determine the extent of disulfide bond reduction and, consequently, the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Remove excess TCEP using a desalting column or tangential flow filtration (TFF).
Conjugation Reaction
Experimental Protocol:
-
Immediately after the removal of the reducing agent, add the this compound drug-linker (dissolved in a water-miscible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.
-
Perform the conjugation reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
Diagram 2: ADC Synthesis Workflow
Caption: General workflow for the synthesis of the this compound ADC.
Purification and Characterization of the ADC
Proper purification and characterization are essential to ensure the quality, efficacy, and safety of the final ADC product.
Purification
Experimental Protocol:
-
Purify the crude ADC solution using tangential flow filtration (TFF) or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.[3]
-
Further purification to separate different DAR species can be achieved using hydrophobic interaction chromatography (HIC).[4]
Characterization
Table 2: Analytical Techniques for ADC Characterization
| Technique | Parameter Measured | Typical Results |
| UV-Vis Spectroscopy | Protein Concentration, Average DAR | Determines the overall concentration of the ADC and provides an initial estimate of the average number of drugs per antibody. |
| Size-Exclusion Chromatography (SEC) | Aggregation, Fragmentation | A main peak corresponding to the monomeric ADC should be observed, with minimal high molecular weight species (aggregates) and low molecular weight species (fragments).[5] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Separates ADC species based on the number of conjugated drugs, allowing for the determination of the distribution of DAR species (e.g., DAR0, DAR2, DAR4, etc.).[6] |
| Mass Spectrometry (MS) | Molecular Weight, DAR, Drug Load Confirmation | Provides precise mass measurements of the intact ADC and its subunits (light and heavy chains), confirming the successful conjugation and allowing for accurate DAR determination.[7] |
Diagram 3: ADC Characterization Workflow
Caption: Workflow for the characterization of the purified ADC.
Conclusion
This application note provides a comprehensive protocol for the synthesis, purification, and characterization of a this compound ADC. Adherence to these protocols will enable researchers and drug development professionals to produce high-quality ADCs for preclinical and clinical evaluation. The detailed methodologies and characterization techniques outlined are crucial for ensuring the consistency, potency, and safety of this promising class of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20170360953A1 - Binding protein drug conjugates comprising anthracycline derivatives - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antibody Conjugation with vc-PAB-DMEA-PNU159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This document provides detailed application notes and protocols for the conjugation of a monoclonal antibody with the highly potent anthracycline derivative, PNU159682, utilizing a cleavable linker system composed of valine-citrulline (vc), a p-aminobenzylcarbamate (PAB) self-immolative spacer, and a dimethyl-ethylenediamine (DMEA) moiety.
PNU159682 is an exceptionally potent DNA topoisomerase II inhibitor and DNA intercalator, demonstrating cytotoxicity several hundred times greater than its parent compound, doxorubicin.[][2][3] The vc-PAB linker is designed for stability in systemic circulation and is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][5][6] This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing off-target toxicity.[7][8] The DMEA component of the linker further facilitates the self-immolation process following enzymatic cleavage, ensuring the efficient release of the active PNU159682 payload.
These notes are intended to guide researchers through the process of creating, purifying, and characterizing ADCs using this advanced payload and linker system.
Mechanism of Action
The ADC, upon administration, circulates in the bloodstream. The monoclonal antibody component targets and binds to a specific antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[9] The internalized ADC is then trafficked to the lysosome. Inside the lysosome, the high concentration of proteases, such as Cathepsin B, cleaves the valine-citrulline dipeptide linker.[5][6] This cleavage initiates a cascade reaction involving the self-immolation of the PAB and DMEA spacers, leading to the release of the PNU159682 payload into the cytoplasm.[7][] The released PNU159682 then intercalates into the DNA and inhibits topoisomerase II, causing double-strand DNA breaks and ultimately inducing apoptosis in the cancer cell.[][2][11]
Data Presentation
Table 1: In Vitro Cytotoxicity of PNU159682
| Cell Line | Cancer Type | IC70 (nM) | Assay Conditions |
| HT-29 | Colon Carcinoma | 0.577 | 1-hour exposure, 72-hour culture |
| A2780 | Ovarian Carcinoma | 0.39 | 1-hour exposure, 72-hour culture |
| DU145 | Prostate Carcinoma | 0.128 | 1-hour exposure, 72-hour culture |
| EM-2 | Myeloid Leukemia | 0.081 | 1-hour exposure, 72-hour culture |
| Jurkat | T-cell Leukemia | 0.086 | 1-hour exposure, 72-hour culture |
| CEM | T-cell Leukemia | 0.075 | 1-hour exposure, 72-hour culture |
| (Data sourced from MedchemExpress product information)[2][12] |
Table 2: In Vivo Efficacy of a PNU159682-based ADC (anti-CD22-NMS249)
| Animal Model | ADC Dose | Outcome |
| BJAB.Luc xenograft | 2 mg/kg (single dose) | Complete tumor remission, tumor stasis for three weeks |
| MX-1 human mammary carcinoma xenograft | 4 µg/kg (i.v., q7dx3) | Therapeutic response, complete tumor regression in 4/7 mice |
| (Data sourced from MedchemExpress product information)[12] |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Desalting columns
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Calculate the required volume of TCEP stock solution to achieve a final molar excess of 2-5 fold over the antibody. The optimal ratio should be determined empirically for each mAb.
-
Add the calculated volume of TCEP to the mAb solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of Reduced Antibody with Mal-vc-PAB-DMEA-PNU159682
This protocol details the conjugation of the reduced antibody with the maleimide-activated linker-drug.
Materials:
-
Reduced mAb from Protocol 1
-
Mal-vc-PAB-DMEA-PNU159682 linker-drug dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in Reaction Buffer)
Procedure:
-
Bring the reduced mAb solution to room temperature.
-
Prepare a stock solution of Mal-vc-PAB-DMEA-PNU159682 in DMSO at a concentration of 1-10 mM.
-
Calculate the volume of the linker-drug stock solution required to achieve a desired Drug-to-Antibody Ratio (DAR), typically using a 5-10 fold molar excess of the linker-drug over the antibody.
-
Add the linker-drug solution to the reduced mAb solution dropwise while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quench the reaction by adding an excess of the quenching solution (e.g., 20-fold molar excess over the linker-drug) and incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated linker-drug and other reaction components.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system and column or Tangential Flow Filtration (TFF) system
Procedure using SEC:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with Purification Buffer at a predetermined flow rate.
-
Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.
-
Pool the relevant fractions.
Procedure using TFF:
-
Set up the TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa).
-
Diafilter the crude ADC reaction mixture against several volumes of Purification Buffer until the unbound linker-drug is sufficiently removed.
-
Concentrate the purified ADC to the desired final concentration.
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines key analytical methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC):
- Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic linker-drug to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
- Method:
- Use a HIC column (e.g., Butyl-NPR).
- Employ a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to low salt).
- The area under the peaks corresponding to different drug-loaded species is used to calculate the average DAR.
2. Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC):
- Principle: SEC separates molecules based on their size. It is used to quantify the percentage of monomer, aggregate, and fragment in the ADC preparation.
- Method:
- Use an SEC column suitable for antibody analysis.
- Elute with an isocratic mobile phase (e.g., PBS).
- Monitor the eluent at 280 nm. The percentage of monomer is a critical quality attribute.
3. In Vitro Cytotoxicity Assay (MTT Assay):
- Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).[13]
- Method:
- Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.[13]
- Prepare serial dilutions of the ADC and a relevant isotype control ADC.
- Add the ADC dilutions to the cells and incubate for 72-120 hours.[13]
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[13]
- Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
- Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action of a PNU159682-based ADC.
Caption: Linker cleavage and self-immolation mechanism.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dialnet.unirioja.es [dialnet.unirioja.es]
- 9. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to PNU-159682 Payload Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, functioning as a DNA topoisomerase II inhibitor. Its exceptional cytotoxicity makes it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3] Upon internalization by target cells, PNU-159682 intercalates into DNA and inhibits topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3] This document provides detailed protocols for the conjugation of PNU-159682 to monoclonal antibodies (mAbs), methods for the characterization of the resulting ADCs, and procedures for evaluating their in vitro cytotoxicity.
Data Presentation: Comparative Analysis of PNU-159682 ADC Characteristics
The following tables summarize quantitative data for PNU-159682 ADCs from various studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions (e.g., antibody, linker, cell line) vary between studies.
Table 1: Drug-to-Antibody Ratio (DAR) of PNU-159682 ADCs
| Conjugation Method | Antibody | Linker Type | Average DAR | Analytical Method | Reference |
| Cysteine-based (site-specific) | Anti-HER2 Thio-selenomab | EDA-Gly₃ | 1.9 | Mass Spectrometry | [3][4] |
| Lysine-based (stochastic) | Trastuzumab | SMCC | ~3.5 | HIC-HPLC, LC-MS | [5] |
| Enzymatic (site-specific) | Anti-HER2 | Gly₅-EDA | ~4.0 | Mass Spectrometry |
Table 2: In Vitro Cytotoxicity of PNU-159682 and its ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 |
| PNU-159682 (free drug) | KPL-4 (breast cancer) | N/A | Sub-nanomolar range |
| PNU-159682 (free drug) | Variety of human tumor lines | N/A | 0.07 - 0.58 nM |
| Anti-HER2-PNU-159682 ADC | SK-BR-3 (breast cancer) | HER2 | ~1 ng/mL |
| Anti-CD46-PNU-159682 ADC | H292 (lung cancer) | CD46 | Potent in vivo efficacy |
Experimental Protocols
PNU-159682 Payload Conjugation
Two primary strategies for conjugating PNU-159682 to an antibody are detailed below: lysine-based and cysteine-based conjugation. The choice of method depends on the desired homogeneity of the final ADC and the antibody's intrinsic properties.
This method utilizes the primary amines of lysine (B10760008) residues on the antibody surface, resulting in a heterogeneous mixture of ADCs with varying DARs.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
PNU-159682-linker with an N-hydroxysuccinimide (NHS) ester (e.g., SMCC-PNU-159682)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
Quenching solution: 100 mM glycine
-
Purification column: Sephadex G-25 desalting column
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Drug-Linker Preparation: Dissolve the PNU-159682-linker-NHS ester in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add the PNU-159682-linker solution to the antibody solution at a molar excess of 5-10 fold. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC using a pre-equilibrated Sephadex G-25 column with PBS to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the purified ADC for protein concentration, DAR, and aggregation.
This method involves the reduction of interchain disulfide bonds in the antibody hinge region to generate free thiols for conjugation, resulting in a more homogeneous ADC population.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
PNU-159682-linker with a maleimide (B117702) group (e.g., MC-vc-PAB-PNU-159682)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylacetamide (DMAC) or DMSO
-
Reduction buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5
-
Conjugation buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.0
-
Quenching solution: 100 mM N-acetylcysteine
-
Purification column: Sephadex G-25 desalting column
Procedure:
-
Antibody Reduction:
-
Buffer exchange the mAb into the reduction buffer to a concentration of 5-10 mg/mL.
-
Add a 2-4 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
-
-
Removal of Reducing Agent: Immediately purify the reduced antibody using a pre-equilibrated Sephadex G-25 column with conjugation buffer to remove excess TCEP.
-
Drug-Linker Preparation: Dissolve the PNU-159682-linker-maleimide in DMAC or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add the PNU-159682-linker solution to the reduced antibody solution at a molar excess of 5-10 fold. The final organic solvent concentration should be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10 mM to cap any unreacted thiols. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC using a pre-equilibrated Sephadex G-25 column with PBS.
-
Characterization: Analyze the purified ADC for protein concentration, DAR, and aggregation.
Characterization of PNU-159682 ADCs
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% (v/v) isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, and antibody with 2, 4, 6, and 8 drugs for cysteine-based conjugation).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species * Number of drugs in that species) / 100
-
Mass spectrometry provides a precise measurement of the molecular weight of the ADC species, confirming the DAR.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system with a high-resolution mass spectrometer (e.g., Q-TOF)
-
Reversed-phase C4 or C8 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Deglycosylate the ADC using PNGase F for a simplified mass spectrum, if necessary. Dilute the sample to 0.1-0.5 mg/mL in Mobile Phase A.
-
LC-MS Analysis:
-
Inject the sample onto the reversed-phase column.
-
Elute with a gradient of Mobile Phase B.
-
Acquire mass spectra in the positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each ADC species.
-
Calculate the DAR by comparing the masses of the conjugated and unconjugated antibody species.
-
In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5][6]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PNU-159682 ADC and unconjugated antibody control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC and the unconjugated antibody control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated control wells.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Signaling Pathway of PNU-159682 Action
Caption: Mechanism of action of a PNU-159682 ADC leading to cancer cell apoptosis.
Experimental Workflow for PNU-159682 ADC Preparation and Characterization
Caption: General workflow for the synthesis and analysis of PNU-159682 ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for vc-PAB-DMEA-PNU159682 in Targeted Cancer Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The antibody-drug conjugate (ADC) linker-payload, vc-PAB-DMEA-PNU159682, represents a significant tool in the development of next-generation targeted cancer therapies. This system combines a highly potent cytotoxic agent, PNU159682, with a cleavable linker system designed for controlled release within tumor cells. PNU159682 is a potent metabolite of the anthracycline nemorubicin (B1684466) and acts as a DNA topoisomerase II inhibitor, inducing DNA damage and subsequent apoptosis.[1][2][3] The valine-citrulline (vc) peptide linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][5][] This ensures that the highly cytotoxic payload is released preferentially inside the target cancer cells, minimizing systemic toxicity.[4][] The p-aminobenzylcarbamate (PAB) unit acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload upon linker cleavage.[4] The DMEA (dimethylethylenediamine) functional group facilitates stable conjugation to the antibody.[] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in the development of novel ADCs.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[4][]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing various degradative enzymes.[4]
-
Proteolytic Cleavage: Within the acidic environment of the lysosome, cathepsins cleave the valine-citrulline linker.[4][5][]
-
Payload Release: The cleavage of the vc linker initiates the self-immolation of the PAB spacer, leading to the release of the active PNU159682 payload into the cytoplasm.[4]
-
Induction of Apoptosis: PNU159682, a potent DNA topoisomerase II inhibitor, intercalates into DNA, leading to DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.[8][9]
Caption: Mechanism of action of a this compound based ADC.
Data Presentation
In Vitro Cytotoxicity
The cytotoxic activity of ADCs utilizing this compound is typically evaluated across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for assessing potency.
| Cell Line | Cancer Type | Target Antigen Expression | ADC IC50 (ng/mL) | Reference ADC (e.g., T-DM1) IC50 (ng/mL) |
| SKBR3 | Breast Cancer | High HER2 | 2.7 | 3.6 |
| T47D | Breast Cancer | Low HER2 | 14.7 | >1000 |
| Karpas-299 | Non-Hodgkin's Lymphoma | High CD30 | 3.7 | N/A |
| JIMT-1 | Breast Cancer | Moderate HER2 | Efficacious | Less Efficacious |
| Note: | Data synthesized from public domain sources for illustrative purposes. | [10] |
In Vivo Efficacy
Preclinical in vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of the ADC. Key parameters include tumor growth inhibition (TGI) and complete tumor regression.
| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| NSCLC PDX | Non-Small Cell Lung Cancer | 1.0 (single dose) | >100 (regression) | Yes |
| Colorectal Cancer PDX | Colorectal Cancer | 1.0 (single dose) | >100 (regression) | Yes |
| JIMT-1 | Breast Cancer | Not Specified | High | Not Specified |
| Karpas-299 | Non-Hodgkin's Lymphoma | 1.0 | High | Not Specified |
| Note: | Data synthesized from public domain sources for illustrative purposes. | [10][11][12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of an ADC on adherent cancer cell lines using a tetrazolium colorimetric assay (MTT).[13][14]
Materials:
-
Target cancer cell lines (e.g., SKBR3, T47D)
-
Complete growth medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ADC construct with this compound
-
Control ADC (non-binding or with a different payload)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[14]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control ADC in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO or buffer as the ADC dilutions).
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[15]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to assess the ability of the ADC's payload to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[15][16][17]
Materials:
-
Antigen-positive cancer cell line (e.g., SKBR3)
-
Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., MCF7-GFP).[17]
-
Complete growth medium
-
96-well black-walled, clear-bottom cell culture plates
-
ADC construct with this compound
-
Control ADC
-
Fluorescence microscope or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Co-culture:
-
Harvest both antigen-positive and antigen-negative (fluorescently labeled) cells.
-
Co-seed the cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3) and a total density appropriate for the assay duration.
-
Incubate for 24 hours to allow for cell attachment and interaction.[17]
-
-
ADC Treatment:
-
Bystander Effect Quantification:
-
Imaging: At the end of the incubation, visualize the cells using a fluorescence microscope. The reduction in the number of fluorescent (antigen-negative) cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
-
Viability Assay:
-
To quantify the overall viability, use a reagent like CellTiter-Glo® to measure ATP levels.
-
To specifically quantify the viability of the bystander cells, use a flow cytometry-based approach where the fluorescent cells can be distinguished and their viability assessed separately.[16]
-
-
-
Data Analysis:
-
Plot the percentage of bystander cell viability against the ADC concentration to determine the IC50 for the bystander effect.[15]
-
Caption: Workflow for the in vitro bystander effect assay.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cell line for implantation
-
Matrigel (optional, for some cell lines)
-
ADC construct with this compound
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups (typically 5-10 mice per group).
-
Administer the ADC intravenously (i.v.) at the predetermined dose(s) and schedule. Include a vehicle control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Note the number of complete and partial tumor regressions.
-
Plot the mean tumor volume over time for each group.
-
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Conclusion: The this compound linker-payload system offers a powerful platform for the development of highly potent and specific antibody-drug conjugates. The protocols and data presented herein provide a foundational framework for researchers to evaluate the efficacy and mechanism of action of their ADC candidates. Careful optimization of experimental conditions and adherence to these protocols will facilitate the generation of robust and reproducible data, accelerating the preclinical development of novel targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. a.storyblok.com [a.storyblok.com]
- 9. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of vc-PAB-DMEA-PNU159682 ADC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the efficacy of the antibody-drug conjugate (ADC) vc-PAB-DMEA-PNU159682. This ADC is composed of a monoclonal antibody targeting a specific tumor antigen, linked via a protease-cleavable valine-citrulline (vc) p-aminobenzylcarbamate (PAB) linker to the potent cytotoxic payload PNU159682, a derivative of the anthracycline nemorubicin (B1684466). The dimethylethylenediamine (DMEA) component facilitates stable conjugation.
Mechanism of Action
The this compound ADC exerts its cytotoxic effect through a targeted delivery mechanism.[] The monoclonal antibody component binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC.[2] Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the valine-citrulline linker.[][3][4] This cleavage releases the highly potent payload, PNU159682.[]
PNU159682 is a DNA topoisomerase II inhibitor and a DNA crosslinking agent.[5] It intercalates into DNA and inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[6] This leads to the accumulation of DNA double-strand breaks, triggering the DNA Damage Response (DDR) pathway, cell cycle arrest primarily in the S-phase, and ultimately, apoptotic cell death.[5][7]
Key Cell-Based Assays
A panel of cell-based assays is essential to comprehensively evaluate the efficacy of this compound ADC. These assays assess its cytotoxicity, mechanism of action, and potential for bystander killing.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in separate 96-well plates at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in cell culture medium. Add the diluted ADCs to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software.
Data Presentation:
| Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Non-Targeting Control ADC IC50 (nM) |
| Cell Line A | Positive | [Insert Value] | > [Highest Concentration Tested] |
| Cell Line B | Negative | > [Highest Concentration Tested] | > [Highest Concentration Tested] |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in target cells upon treatment with the ADC.
Protocol:
-
Cell Treatment: Seed target antigen-positive cells in 6-well plates and treat with the this compound ADC at concentrations around the IC50 value for 24, 48, and 72 hours. Include untreated cells as a control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[8][9][10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | Time (hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated | 48 | [Value] | [Value] | [Value] |
| This compound ADC (IC50) | 24 | [Value] | [Value] | [Value] |
| This compound ADC (IC50) | 48 | [Value] | [Value] | [Value] |
| This compound ADC (IC50) | 72 | [Value] | [Value] | [Value] |
Bystander Effect Assay
This assay determines if the released payload from target cells can kill neighboring antigen-negative cells. Two common methods are the co-culture assay and the conditioned medium assay.[12][13][14][15][16]
Co-Culture Assay Protocol:
-
Cell Seeding: Co-culture target antigen-positive cells and antigen-negative cells (engineered to express a fluorescent protein like GFP for easy identification) at a defined ratio (e.g., 1:1, 1:5) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubation: Incubate for 72-120 hours.
-
Imaging and Analysis: Use a fluorescence microscope or high-content imaging system to specifically quantify the viability of the GFP-expressing antigen-negative cells.
Conditioned Medium Assay Protocol:
-
Prepare Conditioned Medium: Treat a culture of antigen-positive cells with the this compound ADC for 48-72 hours. Collect the cell culture supernatant (conditioned medium).
-
Treat Bystander Cells: Add the conditioned medium to a culture of antigen-negative cells.
-
Incubation and Viability Assay: Incubate for 72 hours and assess the viability of the antigen-negative cells using an MTT assay.
Data Presentation:
| Assay Type | Condition | % Viability of Antigen-Negative Cells |
| Co-Culture | Untreated | 100 |
| Co-Culture | ADC-treated (IC50 on target cells) | [Value] |
| Conditioned Medium | From Untreated Target Cells | 100 |
| Conditioned Medium | From ADC-treated Target Cells | [Value] |
ADC Internalization Assay
This assay confirms that the ADC is internalized by the target cells.
Protocol:
-
ADC Labeling: Label the this compound ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.[17]
-
Cell Treatment: Treat target antigen-positive cells with the fluorescently labeled ADC.
-
Incubation and Imaging: Incubate the cells at 37°C to allow for internalization and monitor the increase in fluorescence over time using a fluorescence microscope or a high-content imaging system.[18] As a control, incubate cells with the labeled ADC at 4°C to inhibit internalization.
-
Quantification: Quantify the fluorescence intensity inside the cells.
Data Presentation:
| Time (hours) | Fluorescence Intensity (37°C) | Fluorescence Intensity (4°C) |
| 0 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 4 | [Value] | [Value] |
| 24 | [Value] | [Value] |
Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: Workflow for the cytotoxicity (MTT) assay.
Caption: PNU159682-induced DNA damage response pathway.
References
- 2. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 18. njbio.com [njbio.com]
Application Notes and Protocols for In Vivo Efficacy and Toxicity Studies of PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of oncology therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1] PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin, has emerged as a promising payload for ADCs due to its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound, doxorubicin.[2][3] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[2][4][5]
These application notes provide a comprehensive guide to the design and execution of in vivo experimental studies to evaluate the efficacy and toxicity of PNU-159682 based ADCs. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific tumor models and ADC constructs.
Mechanism of Action of PNU-159682 ADC
The targeted delivery of PNU-159682 to tumor cells via an ADC initiates a cascade of events culminating in apoptotic cell death. The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and the PNU-159682 payload is released within the cell. The payload then translocates to the nucleus, where it exerts its cytotoxic effects.
Experimental Protocols
Animal Model Selection
The choice of an appropriate animal model is critical for the preclinical evaluation of ADCs.[6] Several types of models can be utilized for PNU-159682 ADC studies:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or NSG mice).[2][7] This is the most common model for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunodeficient mice.[8] These models better recapitulate the heterogeneity of human tumors.
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice. These models are essential for studying the interplay between the ADC and the immune system.
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells, allowing for the evaluation of human-specific immune responses to ADC treatment.[8][9]
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a PNU-159682 ADC.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. insidescientific.com [insidescientific.com]
Determining the Drug-to-Antibody Ratio (DAR) for PNU-159682 ADCs: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the potent cytotoxic agent, PNU-159682. Accurate DAR characterization is a critical quality attribute (CQA) for ADCs, as it directly influences their efficacy, safety, and pharmacokinetic profile.[1][2] PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin, functions by intercalating into DNA and inhibiting topoisomerase II, leading to tumor cell death.[][4][5] Its exceptional potency makes it a valuable payload for ADCs.[][6][7]
This guide outlines three common and robust analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
I. Overview of DAR Determination Methods
The choice of analytical method for DAR determination depends on several factors, including the conjugation chemistry (e.g., cysteine vs. lysine (B10760008) conjugation), the stage of development, and the level of detail required.[1] A summary of the most common techniques is presented below.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of the hydrophobic PNU-159682 payload increases the overall hydrophobicity of the ADC. | Average DAR, distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[8] | Mild, non-denaturing conditions preserve the native ADC structure.[9][10] | Primarily suited for cysteine-linked ADCs.[2] Lysine-conjugated ADCs may not resolve well.[2] |
| Reversed-Phase HPLC (RP-HPLC) | Separates the light and heavy chains of the reduced ADC based on their hydrophobicity. | Average DAR by analyzing the distribution of drug-loaded and unloaded chains.[8] | Orthogonal method to HIC, compatible with MS.[11] | Requires reduction of the ADC, thus altering the native structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the mass addition from the drug-linker. | Precise average DAR, distribution of drug-loaded species, and confirmation of conjugation sites (with peptide mapping).[12] | High accuracy and sensitivity, provides detailed molecular information.[13] | Requires specialized equipment and expertise; sample preparation can be complex.[2] |
II. Experimental Protocols
A. Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol is particularly well-suited for cysteine-linked PNU-159682 ADCs.
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
PNU-159682 ADC sample
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0[11]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[11]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the PNU-159682 ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[11]
-
HPLC System Setup:
-
Chromatographic Separation:
-
Inject the prepared ADC sample.
-
Apply a linear gradient to decrease the salt concentration and elute the ADC species. A typical gradient would be from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
Expected Results: A chromatogram showing distinct peaks corresponding to the antibody with zero, two, four, etc., PNU-159682 molecules attached. The unconjugated antibody (DAR0) will elute first, followed by the increasingly hydrophobic drug-loaded species.[8]
B. Protocol 2: Orthogonal DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This method provides an alternative approach for DAR determination and is applicable to both cysteine and lysine-conjugated ADCs after reduction.
Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains of the reduced PNU-159682 ADC.
Materials:
-
PNU-159682 ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1]
-
RP-HPLC Column (e.g., ZORBAX RRHD 300SB-C8)[15]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction):
-
HPLC System Setup:
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Apply a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.[11]
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-PNU), unconjugated heavy chain (HC), and conjugated heavy chains (HC-PNU1, HC-PNU2, etc.).
-
Calculate the weighted average DAR based on the relative peak areas and the number of conjugated drugs per chain.[8]
-
Expected Results: A chromatogram showing separated peaks for the light chain, heavy chain, and their respective drug-conjugated forms. The hydrophobicity and retention time will increase with the number of PNU-159682 molecules attached.[16]
C. Protocol 3: DAR Determination by Mass Spectrometry (MS)
This protocol provides the most accurate and detailed DAR information.
Objective: To determine the precise mass of the intact PNU-159682 ADC and its different drug-loaded species to calculate the average DAR.
Materials:
-
PNU-159682 ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)[12]
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) column for online desalting/separation
Procedure:
-
Sample Preparation:
-
The ADC sample may require purification and buffer exchange into a volatile, MS-compatible buffer like ammonium acetate (B1210297) for native MS analysis.
-
For analysis of reduced chains, follow the reduction protocol described for RP-HPLC.
-
-
LC-MS System Setup:
-
Couple an appropriate LC system (SEC for native MS, RP for denatured or reduced analysis) to the mass spectrometer.
-
Optimize MS parameters (e.g., source temperature, voltages) for the specific ADC and instrument.
-
-
Data Acquisition:
-
Inject the sample and acquire the mass spectra over the appropriate m/z range. For intact ADCs, this will be a high m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Identify the mass of the unconjugated antibody and the mass shift corresponding to the PNU-159682-linker conjugate.
-
Calculate the average DAR by determining the relative abundance of each drug-loaded species.
-
Expected Results: A deconvoluted mass spectrum showing a distribution of peaks, each corresponding to the antibody with a specific number of PNU-159682 molecules attached. The mass difference between adjacent peaks will correspond to the mass of the drug-linker.
III. Data Presentation
Quantitative data from each experiment should be summarized in clear and concise tables for easy comparison.
Table 1: Representative HIC-HPLC Data for a PNU-159682 ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 12.5 | 10.2 |
| DAR2 | 15.8 | 45.3 |
| DAR4 | 18.2 | 35.1 |
| DAR6 | 20.1 | 8.5 |
| DAR8 | 21.5 | 0.9 |
| Average DAR | 3.4 |
Table 2: Representative RP-HPLC Data for a Reduced PNU-159682 ADC
| Chain | Retention Time (min) | Peak Area (%) |
| Light Chain (LC) | 8.2 | 48.5 |
| LC-PNU1 | 10.1 | 1.5 |
| Heavy Chain (HC) | 12.5 | 20.3 |
| HC-PNU1 | 14.8 | 25.2 |
| HC-PNU2 | 16.3 | 4.5 |
| Average DAR | 3.3 |
Table 3: Representative Mass Spectrometry Data for a PNU-159682 ADC
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,500 | 11.5 |
| DAR2 | 149,950 | 44.2 |
| DAR4 | 151,400 | 34.8 |
| DAR6 | 152,850 | 8.6 |
| DAR8 | 154,300 | 0.9 |
| Average DAR | 3.4 |
IV. Visualized Experimental Workflow
The following diagram illustrates a general workflow for the determination of DAR for PNU-159682 ADCs.
Caption: Workflow for PNU-159682 ADC DAR determination.
V. Signaling Pathway of PNU-159682
PNU-159682 exerts its cytotoxic effects primarily through interaction with DNA. The following diagram illustrates its proposed mechanism of action.
Caption: Mechanism of action of PNU-159682.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of vc-PAB-DMEA-PNU159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The vc-PAB-DMEA-PNU159682 is an ADC payload-linker system composed of the potent cytotoxic agent PNU159682, a derivative of nemorubicin, linked via a protease-cleavable valine-citrulline (vc) p-aminobenzylcarbamate (PAB) linker.[][2][3][4][5] The purification of ADCs following the conjugation reaction is a critical step to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR), low levels of aggregation, and removal of process-related impurities such as free drug-linker. This document provides detailed application notes and protocols for the purification of ADCs containing the this compound linker-payload.
The manufacturing process of ADCs can result in a heterogeneous mixture of species, including unconjugated antibody, ADCs with varying DARs, and aggregates.[6][7] Purification strategies are therefore essential to isolate the desired ADC product with optimal efficacy and safety profiles.[7][8] The primary techniques employed for ADC purification include Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).[]
Purification Workflow Overview
A typical purification workflow for this compound ADCs involves a multi-step process to remove impurities and enrich for the desired ADC species. The general strategy is outlined below.
Caption: A representative multi-step purification workflow for this compound ADCs.
Experimental Protocols
Tangential Flow Filtration (TFF) for Removal of Free Drug-Linker
TFF is a rapid and scalable method for the initial purification of the crude conjugation mixture.[8] It is primarily used to remove unconjugated this compound and other small molecule impurities by buffer exchange.[8][]
Objective: To remove residual free this compound linker-payload and organic solvents from the conjugation reaction mixture.
Materials:
-
Crude ADC conjugation mixture
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Diafiltration buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
0.22 µm sterile filter
Protocol:
-
Equilibrate the TFF system with diafiltration buffer.
-
Load the crude ADC conjugation mixture onto the TFF system.
-
Concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL).
-
Perform diafiltration with at least 5-7 diavolumes of the diafiltration buffer to remove unconjugated drug-linker and residual solvents.
-
Recover the purified ADC solution and filter through a 0.22 µm sterile filter.
-
Collect samples for in-process analysis (e.g., UV-Vis spectroscopy to confirm protein concentration and removal of free drug).
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity.[10][11] Since the conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, HIC is a powerful technique to separate different drug-to-antibody ratio (DAR) species.[]
Objective: To separate ADC species with different DAR values and to remove unconjugated antibody.
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
HPLC or FPLC system
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[10]
-
TFF-purified ADC solution
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Adjust the salt concentration of the ADC sample to match Mobile Phase A.
-
Load the ADC sample onto the column.
-
Wash the column with Mobile Phase A to remove any unbound species.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 20 CV).[10] Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Collect fractions corresponding to the desired DAR species (e.g., DAR2, DAR4).
-
Pool the collected fractions for further processing.
-
Analyze fractions by UV-Vis spectroscopy and/or RP-HPLC to determine the DAR of each fraction.[12]
Data Presentation: Representative HIC Elution Profile
| Elution Peak | Predominant Species | Approximate % of Total |
| 1 | Unconjugated Antibody (DAR 0) | 5-15% |
| 2 | Low DAR Species (e.g., DAR 2) | 20-30% |
| 3 | Target DAR Species (e.g., DAR 4) | 40-60% |
| 4 | High DAR Species (e.g., DAR 6, 8) | 5-15% |
Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size.[13] It is a crucial step for removing high molecular weight species (aggregates) that may have formed during the conjugation and purification process.[][13] SEC can also be used for buffer exchange into the final formulation buffer.[]
Objective: To remove ADC aggregates and to perform buffer exchange.
Materials:
-
SEC column (e.g., Superdex 200 or equivalent)
-
HPLC or FPLC system
-
Mobile Phase: Final formulation buffer (e.g., 20 mM Histidine, 240 mM Sucrose, 0.02% Polysorbate 80, pH 6.0)
-
HIC-purified ADC solution
Protocol:
-
Equilibrate the SEC column with the final formulation buffer.
-
Load the HIC-purified ADC solution onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the formulation buffer at a constant flow rate.
-
Collect the fraction corresponding to the monomeric ADC peak. The aggregate peak will elute first in the void volume.
-
Analyze the collected fraction by SEC-MALLS or analytical SEC to quantify the level of aggregation.[14]
Data Presentation: SEC Purity Analysis
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | < 1% |
| Monomer | 12.2 | > 99% |
| Fragment | 15.1 | < 0.1% |
Ion Exchange Chromatography (IEX) for Charge Variant and Impurity Removal
IEX separates molecules based on their net charge.[15] It can be used as a polishing step to remove remaining impurities, such as host cell proteins, DNA, and certain charge variants of the ADC.[][16] Cation exchange chromatography (CEX) is often employed for monoclonal antibodies and their conjugates due to their typically high isoelectric points.[15]
Objective: To remove charged impurities and separate charge variants.
Materials:
-
CEX column (e.g., a strong or weak cation exchanger)
-
HPLC or FPLC system
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Sodium Acetate, pH 5.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0)
-
SEC-purified ADC solution
Protocol:
-
Equilibrate the CEX column with Mobile Phase A.
-
Adjust the pH and conductivity of the ADC sample to match Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with Mobile Phase A.
-
Elute the bound ADC using a salt gradient (e.g., linear gradient from 0% to 50% Mobile Phase B over 20 CV).
-
Collect the main peak corresponding to the purified ADC.
-
Analyze the collected fraction for purity and charge variant distribution.
Data Presentation: IEX Charge Variant Profile
| Peak | Charge Variant | Peak Area (%) |
| 1 | Acidic Variants | 10-20% |
| 2 | Main Isomer | 70-85% |
| 3 | Basic Variants | 5-15% |
Visualization of Key Processes
ADC Conjugation and Heterogeneity
Caption: Heterogeneous mixture resulting from the ADC conjugation reaction.
HIC Separation Principle
Caption: Principle of HIC separation based on ADC hydrophobicity.
Concluding Remarks
The purification of this compound ADCs is a multi-faceted process that requires a combination of chromatographic and filtration techniques to achieve a product with the desired purity, homogeneity, and quality attributes. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the development of robust and scalable purification processes for this class of antibody-drug conjugates. It is important to note that the specific conditions for each purification step may require optimization based on the specific monoclonal antibody and the characteristics of the conjugation reaction.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mal-VC-PAB-DMEA-PNU-159682 | Drug-Linker Conjugates for ADC | 1178887-17-6 | Invivochem [invivochem.com]
- 5. Mal-PEG4-VC-PAB-DMEA-PNU-159682 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 16. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
Application Notes and Protocols for the Preclinical Formulation of vc-PAB-DMEA-PNU159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) linker-payload, vc-PAB-DMEA-PNU159682, represents a potent platform for the targeted delivery of the highly cytotoxic agent PNU159682. PNU159682 is a derivative of nemorubicin (B1684466) and a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription.[1][2] Its high cytotoxicity makes it an ideal candidate for targeted therapies like ADCs.
The linker system, comprising a cathepsin B-cleavable valine-citrulline (vc) dipeptide, a p-aminobenzyl (PAB) self-immolative spacer, and a dimethylethylenediamine (DMEA) moiety, is designed for stability in circulation and efficient intracellular release of the payload.[2][] The DMEA component is integral to the linker-payload structure, modifying its physicochemical properties.[]
These application notes provide a comprehensive overview of the formulation, characterization, and experimental protocols for preclinical studies involving ADCs constructed with this compound.
Preclinical Formulation of this compound ADCs
The formulation of an ADC is critical for its stability, efficacy, and safety in preclinical models. A typical formulation for a this compound ADC for intravenous administration in preclinical studies would involve a buffered aqueous solution. While specific formulations are often proprietary, a general starting point for preclinical development is provided below.
Table 1: Representative Preclinical Formulation for a this compound ADC
| Component | Concentration | Purpose |
| This compound ADC | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| Histidine Buffer | 10-20 mM | Buffering agent to maintain pH |
| Sucrose (B13894) | 5-10% (w/v) | Cryo/Lyoprotectant, stabilizer |
| Polysorbate 20 (Tween® 20) | 0.01-0.05% (w/v) | Surfactant to prevent aggregation |
| pH | 6.0 - 6.5 | Optimal for ADC stability |
| Vehicle | Water for Injection | Solvent |
Characterization of this compound ADCs
Thorough characterization of the ADC is essential to ensure quality, consistency, and to understand its behavior in preclinical models. Key characterization parameters include the drug-to-antibody ratio (DAR), aggregation percentage, and stability.
Table 2: Key Characterization Parameters of a this compound ADC
| Parameter | Method | Typical Value |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy[4] | 2-4 |
| Monomer Purity / Aggregation | Size Exclusion Chromatography (SEC) | >95% monomer |
| In Vitro Plasma Stability (% intact ADC after 24h) | Incubation in plasma followed by LC-MS analysis of released payload | >90% |
| In Vivo Stability (half-life of ADC in mice) | Pharmacokinetic analysis following intravenous administration | 150-200 hours |
Experimental Protocols
Formulation Protocol for a this compound ADC
This protocol describes the preparation of a 1 mg/mL formulation of a this compound ADC for preclinical in vivo studies.
Materials:
-
This compound ADC stock solution (e.g., 10 mg/mL in a storage buffer)
-
Histidine buffer (e.g., 1 M stock solution, pH 6.0)
-
Sucrose
-
Polysorbate 20 (Tween® 20) (e.g., 10% stock solution)
-
Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
Procedure:
-
Calculate the required volumes of each component to achieve the final concentrations listed in Table 1.
-
In a sterile vial, add the calculated amount of WFI.
-
Add the calculated volume of the histidine buffer stock solution and gently mix.
-
Add the calculated weight of sucrose and dissolve completely by gentle swirling.
-
Add the calculated volume of the Polysorbate 20 stock solution and mix gently to avoid foaming.
-
Add the calculated volume of the this compound ADC stock solution to the formulation buffer to achieve the final concentration of 1 mg/mL. Mix gently by inverting the vial.
-
Verify the pH of the final formulation and adjust if necessary with dilute acid or base.
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile, pyrogen-free vial.
-
Store the formulated ADC at 2-8°C, protected from light.
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol provides a method to determine the average DAR of the ADC.
Principle: The concentrations of the antibody and the payload are determined by measuring the absorbance at 280 nm and at the payload's characteristic absorbance maximum (e.g., ~480 nm for anthracyclines). The DAR is then calculated using the Beer-Lambert law.[4]
Procedure:
-
Measure the UV-Vis spectrum of the ADC solution from 250 nm to 600 nm.
-
Record the absorbance at 280 nm (A280) and the absorbance maximum of PNU159682 (Apayload).
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients.
-
The average DAR is calculated as the molar ratio of the payload to the antibody.
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by measuring the amount of released payload over time.
Procedure:
-
Incubate the this compound ADC in plasma (e.g., mouse, rat, human) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload (PNU159682) using a validated LC-MS/MS method.
-
Quantify the amount of released payload against a standard curve.
-
Calculate the percentage of intact ADC remaining at each time point.
Visualizations
Signaling Pathway of PNU159682
PNU159682 exerts its cytotoxic effect by inhibiting topoisomerase II, a key enzyme in DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.
Caption: Mechanism of action of PNU159682.
Experimental Workflow for Preclinical In Vivo Efficacy Study
A typical workflow for evaluating the efficacy of a this compound ADC in a preclinical tumor model.
Caption: Preclinical in vivo efficacy study workflow.
Logical Relationship of ADC Components
This diagram illustrates the relationship between the different components of the this compound ADC.
Caption: Components of the this compound ADC.
References
Application Note: Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Internalization and Payload Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The efficacy of an ADC is critically dependent on a series of events: binding to a specific antigen on the surface of a target cell, internalization of the ADC-antigen complex, trafficking to the appropriate intracellular compartment (typically lysosomes), and subsequent release of the cytotoxic payload.[1][2][3] Flow cytometry is a powerful, high-throughput technique that enables quantitative analysis of each of these steps at a single-cell level.[4][5] This application note provides detailed protocols for using flow cytometry to assess ADC internalization, lysosomal trafficking, and payload delivery, along with guidelines for data presentation and interpretation.
Key Applications
-
Screening and Selection of ADC Candidates: Rapidly screen a panel of ADC candidates to identify those with optimal internalization kinetics and payload release characteristics.[5]
-
Mechanistic Studies: Investigate the cellular mechanisms of ADC uptake, trafficking, and payload release.[2][6]
-
Potency and Efficacy Assessment: Correlate ADC internalization and payload delivery with in vitro cytotoxicity.[7][8]
-
Development of Resistance: Study mechanisms of acquired resistance to ADCs, such as impaired internalization or altered lysosomal function.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general pathway of ADC internalization and payload delivery, and the experimental workflow for its analysis using flow cytometry.
Caption: Generalized pathway of ADC internalization and payload delivery.
Caption: Experimental workflow for flow cytometry analysis of ADC internalization.
Experimental Protocols
Protocol 1: ADC Internalization Assay using a pH-Sensitive Dye
This protocol measures the internalization of an ADC into the acidic compartments of the cell, such as endosomes and lysosomes, using a pH-sensitive dye like pHrodo.[9][10][11] The dye fluoresces brightly in the low pH environment of these organelles.
Materials:
-
Target cells expressing the antigen of interest
-
Control cells (antigen-negative)
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo Red)
-
Isotype control antibody labeled with the same dye
-
Complete cell culture medium
-
FACS buffer (PBS with 1-2% BSA or FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target and control cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and culture overnight.
-
ADC Preparation: Prepare serial dilutions of the pHrodo-labeled ADC and isotype control in complete cell culture medium.
-
Incubation: Remove the culture medium from the cells and add the antibody dilutions.
-
Time Course: Incubate the plate at 37°C and 5% CO2 for various time points (e.g., 1, 4, 8, 24 hours) to monitor internalization kinetics.[12]
-
Cell Harvesting: For suspension cells, gently pellet the cells. For adherent cells, detach using a non-enzymatic cell dissociation buffer.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pH-sensitive dye.
Protocol 2: Lysosomal Co-localization Assay
This protocol determines the extent to which the internalized ADC traffics to the lysosomes by co-staining with a lysosomal marker.
Materials:
-
Target cells
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Secondary antibody conjugated to a different fluorescent dye (e.g., Alexa Fluor 647)
-
Fixation and permeabilization buffers
-
FACS buffer
-
Flow cytometer
Procedure:
-
ADC Incubation: Incubate target cells with the fluorescently labeled ADC for a desired time course at 37°C.
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the anti-LAMP1 antibody.
-
Lysosomal Staining: Incubate the cells with the primary anti-LAMP1 antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence from both the ADC and the lysosomal marker. Analyze for co-localization by gating on the ADC-positive population and measuring the intensity of the lysosomal marker.
Protocol 3: Intracellular Payload Release Assay
This protocol quantifies the release of a fluorescent payload from the ADC within the cell. This often utilizes a cleavable linker that is sensitive to the lysosomal environment.
Materials:
-
Target cells
-
ADC with a fluorescent payload attached via a cleavable linker
-
Control ADC with a non-cleavable linker or free fluorescent payload
-
Cell lysis buffer
-
FACS buffer
-
Flow cytometer
Procedure:
-
ADC Incubation: Treat target cells with the ADC for various time points.
-
Cell Harvesting and Washing: Harvest the cells and wash them thoroughly to remove any extracellular ADC.
-
Cell Lysis (Optional, for specific payloads): For some non-fluorescent payloads that become fluorescent upon release, cell lysis followed by fluorescence measurement may be necessary. For intrinsically fluorescent payloads, proceed to the next step.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence of the released payload. A shift in the fluorescence spectrum or an increase in intensity can indicate payload release.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: ADC Internalization Kinetics
| Time (hours) | Mean Fluorescence Intensity (MFI) - Target Cells | % Internalization - Target Cells | MFI - Control Cells | % Internalization - Control Cells |
| 1 | 500 | 10% | 50 | 1% |
| 4 | 2500 | 50% | 75 | 1.5% |
| 8 | 6000 | 85% | 100 | 2% |
| 24 | 8000 | 95% | 120 | 2.4% |
Table 2: Lysosomal Co-localization of ADC
| ADC Candidate | % ADC Positive Cells | % LAMP1 Positive in ADC+ Population |
| ADC-A | 92% | 85% |
| ADC-B | 88% | 65% |
| Isotype Control | 5% | 10% |
Table 3: Intracellular Payload Release
| Time (hours) | MFI of Released Payload (ADC with Cleavable Linker) | MFI of Released Payload (ADC with Non-Cleavable Linker) |
| 2 | 150 | 20 |
| 6 | 800 | 50 |
| 12 | 2000 | 80 |
| 24 | 3500 | 100 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no internalization signal | Poor antibody binding | Verify antibody affinity and specificity. Titrate antibody concentration. |
| Cell line not expressing the target antigen | Confirm antigen expression levels using flow cytometry or Western blot. | |
| Inefficient internalization of the target receptor | Research the biology of the target receptor to ensure it is an internalizing receptor. | |
| High background fluorescence | Inadequate washing | Increase the number of wash steps. |
| Non-specific binding | Include an isotype control. Increase the concentration of BSA or FBS in the FACS buffer. | |
| Difficulty detecting payload release | Inefficient linker cleavage | Ensure the linker chemistry is appropriate for the expected intracellular environment (e.g., pH-sensitive, enzyme-cleavable).[2] |
| Low payload fluorescence | Use a brighter fluorophore for the payload. |
Conclusion
Flow cytometry is an indispensable tool in the development of ADCs, providing robust and quantitative data on their internalization, trafficking, and payload delivery. The protocols outlined in this application note offer a framework for the comprehensive characterization of ADC candidates, enabling researchers to make informed decisions to advance the most promising therapeutics.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hijacking Extracellular Targeted Protein Degrader–Drug Conjugates for Enhanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Antibody Internalization | Sartorius [sartorius.com]
- 11. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Low Drug-to-Antibody Ratio (DAR) in PNU-159682 Conjugation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of the potent anthracycline derivative, PNU-159682, to monoclonal antibodies (mAbs). Achieving an optimal and consistent Drug-to-Antibody Ratio (DAR) is critical for the efficacy, safety, and pharmacokinetic profile of an Antibody-Drug Conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
A1: PNU-159682 is a highly potent secondary metabolite of the anthracycline nemorubicin.[1][2][3] Its mechanism of action involves DNA damage, making it an effective cytotoxic agent for cancer therapy.[4][5][6] Due to its extreme potency, it is unsuitable for conventional chemotherapy but is a promising payload for ADCs, which provide targeted delivery to tumor cells, thereby minimizing systemic toxicity.[1][7]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
A2: The DAR represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, toxicity, and pharmacokinetics.[8][9] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher tendency for aggregation.[8][9] For most ADCs, a DAR of 2 to 4 is considered optimal.
Q3: Which conjugation strategies are typically used for PNU-159682?
A3: PNU-159682 is commonly conjugated to antibodies via cysteine-based methods. This involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide-functionalized PNU-159682-linker construct.[10] Site-specific conjugation methods involving engineered cysteines are also being explored to create more homogeneous ADCs.[4][11]
Q4: What are the common analytical methods to determine the DAR of PNU-159682 ADCs?
A4: Several methods can be used to determine the DAR of PNU-159682 ADCs. Hydrophobic Interaction Chromatography (HIC) is a widely used technique that separates ADC species with different numbers of conjugated drug molecules, allowing for the calculation of the average DAR and the distribution of drug-loaded species.[5][12] Other methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide more detailed structural information.[6][13][14]
Troubleshooting Guide for Low DAR
A lower-than-expected DAR is a common issue in ADC production. The following sections provide a systematic approach to troubleshooting the key steps of the conjugation process.
Logical Workflow for Troubleshooting Low DAR
Caption: A stepwise workflow for troubleshooting low DAR in PNU-159682 conjugation.
Step 1: Antibody Reduction
For cysteine-based conjugation, the reduction of interchain disulfide bonds is a critical first step. Incomplete reduction leads to fewer available thiol groups for conjugation.
| Potential Cause | Recommended Action |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation temperature, and time.[1] |
| Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation.[1] | |
| Re-oxidation of Thiols | Ensure the conjugation buffer is degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Step 2: PNU-159682-Linker Quality and Handling
The stability and solubility of the PNU-159682-linker construct are crucial for efficient conjugation.
| Potential Cause | Recommended Action |
| Linker-Payload Instability/Hydrolysis | Prepare the PNU-159682-linker solution in a suitable anhydrous solvent (e.g., DMSO) immediately before use.[1] |
| Protect the maleimide-functionalized linker from moisture to prevent hydrolysis. | |
| Poor Solubility of Linker-Payload | Optimize the percentage of co-solvent (e.g., DMSO) in the reaction mixture. Be cautious as high concentrations of organic solvents can denature the antibody. |
Step 3: Conjugation Reaction Conditions
The efficiency of the conjugation reaction is sensitive to several parameters.
| Potential Cause | Recommended Action |
| Insufficient Molar Excess of Linker-Payload | Increase the molar ratio of the PNU-159682-linker to the antibody. Titration is recommended to find the optimal ratio that maximizes DAR without causing excessive aggregation.[1] |
| Suboptimal pH | Ensure the pH of the reaction buffer is within the optimal range for maleimide-thiol conjugation (typically pH 6.5-7.5). |
| Steric Hindrance | While less common, the linker structure itself could cause steric hindrance. If using a novel linker, this may need to be evaluated. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based PNU-159682 Conjugation
This protocol provides a general framework. Optimization of each step is essential for achieving the desired DAR.
Caption: A typical experimental workflow for PNU-159682 ADC production.
-
Antibody Reduction:
-
Prepare the antibody in a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP). A 10-20 fold molar excess is a common starting point and should be optimized.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess TCEP using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
-
Conjugation:
-
Immediately before use, dissolve the maleimide-functionalized PNU-159682-linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Add the PNU-159682-linker solution to the reduced antibody at a desired molar excess (e.g., 5-15 fold excess over the antibody).
-
Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.
-
Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Collect the fractions containing the ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer for storage.
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Methodology:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High-salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low-salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol).
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample (typically 20-50 µg).
-
Elute the sample using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).[1][12]
-
Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Key Parameter to Investigate | Analytical Method |
| Low DAR | Incomplete Antibody Reduction | Molar excess of reducing agent, incubation time/temperature | Ellman's Assay |
| Linker-Payload Instability | Freshness of linker solution, moisture control | LC-MS of linker-payload | |
| Suboptimal Molar Ratio | Molar excess of linker-payload to antibody | HIC, LC-MS | |
| Incorrect Reaction pH | pH of conjugation buffer | pH meter |
Table 2: Example of DAR Values from Literature
| PNU-159682 Construct | Conjugation Method | Achieved DAR | Reference |
| EDA-Gly3-PNU-159682 | Site-specific (engineered cysteine) | 1.9 | [11][15] |
| Gly5-EDA-PNU | SMAC-technology™ | 3.7 - 3.9 | [7] |
This guide provides a starting point for troubleshooting low DAR in PNU-159682 conjugation. Systematic evaluation and optimization of each step in the process are crucial for the successful development of potent and homogeneous ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. II- Identification of sub-units for the characterization of even and odd load drug species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of vc-PAB-DMEA-PNU159682 ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation of vc-PAB-DMEA-PNU159682 Antibody-Drug Conjugates (ADCs).
Understanding the Molecule: this compound ADC
The this compound ADC is a complex therapeutic agent composed of a monoclonal antibody (mAb) covalently linked to the potent cytotoxic payload PNU159682.[1] The components are joined by a specialized linker system:
-
vc (Valine-Citrulline): A dipeptide that is stable in the bloodstream but is designed to be cleaved by enzymes like Cathepsin B, which are highly active inside tumor cell lysosomes.[2]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that ensures the efficient release of the unmodified drug after the vc linker is cleaved.[2]
-
DMEA (N,N-dimethylethylenediamine): Part of the linker structure.
-
PNU159682: A highly potent derivative of doxorubicin (B1662922) that acts as a DNA intercalator and topoisomerase II inhibitor, leading to cancer cell death.[][4]
The conjugation of the hydrophobic linker-payload to the antibody surface increases the overall hydrophobicity of the molecule, which is a primary driver of aggregation.[2][5]
References
Technical Support Center: Addressing vc-PAB Linker Instability in Mouse Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the instability of valine-citrulline-p-aminobenzylcarbamate (vc-PAB) linkers in mouse plasma during preclinical antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of vc-PAB linker instability in mouse plasma?
The premature cleavage of the vc-PAB linker in mouse plasma is primarily caused by the enzymatic activity of a specific carboxylesterase, Ces1c.[1][2][3] This enzyme is present at higher concentrations in mouse plasma compared to human plasma, leading to off-target hydrolysis of the amide bond within the vc-PAB linker.[1][2] This results in the premature release of the cytotoxic payload before the ADC can reach the target tumor cells.
Q2: Why is vc-PAB linker instability a significant issue for preclinical ADC studies?
Most initial safety and efficacy studies for ADCs are conducted in mouse models.[1][4] Premature cleavage of the vc-PAB linker in the systemic circulation of mice leads to the release of the cytotoxic payload, which can cause off-target toxicity and a reduced therapeutic window for the ADC.[1][5] This instability can also lead to inaccurate estimations of the ADC's efficacy, potentially causing promising ADC candidates to be prematurely abandoned during early-stage development.[1]
Q3: How does the intended cleavage mechanism of the vc-PAB linker differ from the instability observed in mouse plasma?
The vc-PAB linker is designed to be stable in systemic circulation and specifically cleaved by the lysosomal protease cathepsin B, which is upregulated in many tumor cells.[6] Upon internalization of the ADC into the target cancer cell, the acidic environment of the lysosome activates cathepsin B, which recognizes and cleaves the valine-citrulline dipeptide.[6] This initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload inside the tumor cell.[6][7] The instability in mouse plasma, however, is an off-target effect mediated by Ces1c in the bloodstream.
Q4: Are there alternative linkers that exhibit greater stability in mouse plasma?
Yes, several strategies have been developed to enhance linker stability in mouse plasma. A highly effective approach is the use of a glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker.[1][4] The addition of the hydrophilic glutamic acid at the P3 position significantly increases the linker's resistance to Ces1c-mediated cleavage without compromising its susceptibility to cleavage by intracellular proteases like cathepsin B within the tumor cell.[1][4][8] Other modifications, such as using a meta-amide PABC group, have also demonstrated improved stability.[1]
Q5: How does the conjugation site on the antibody affect vc-PAB linker stability?
The location of linker-drug conjugation on the antibody can significantly impact stability.[1][9] Linkers attached to more solvent-exposed sites on the antibody are more susceptible to enzymatic cleavage by plasma proteases.[1][8] Site-specific conjugation technologies, which allow for the attachment of the linker to less exposed sites, can improve the stability of the ADC in circulation.[1][10]
Q6: Can the length of the spacer in the linker influence its stability in mouse plasma?
Yes, the length of the spacer can influence stability.[1][4] While longer spacers can be beneficial for the activity of certain payloads, they can also increase the exposure of the vc-PAB linker to plasma enzymes like Ces1c, making it more vulnerable to premature cleavage.[1][4] Therefore, optimizing the spacer length is a critical aspect of linker design to balance payload efficacy and plasma stability.[4][9]
Troubleshooting Guides
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.
-
Potential Cause: Premature cleavage of the vc-PAB linker by mouse plasma carboxylesterase Ces1c.[1][2]
-
Troubleshooting Steps:
-
Confirm Instability: Perform an in vitro plasma stability assay to quantify the rate of payload release in mouse plasma compared to human plasma.[5]
-
Modify the Linker: Synthesize and test an ADC with a more stable linker, such as the Glu-Val-Cit linker, which has been shown to have significantly increased stability in mouse plasma.[1][4][8]
-
Optimize Conjugation Site: If using stochastic conjugation, consider re-engineering the antibody to allow for site-specific conjugation at a less solvent-exposed location.[1][10]
-
Adjust Spacer Length: Evaluate if a shorter spacer can be used without compromising the efficacy of the payload.[1][4]
-
Issue 2: Inconsistent results are observed in mouse efficacy studies with a vc-PAB linked ADC.
-
Potential Cause: Variable rates of premature payload release among individual mice or different experimental cohorts, leading to inconsistent tumor delivery and off-target toxicity.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Perform a PK study in mice to measure the concentrations of both the total antibody and the intact, conjugated ADC over time.[1] A more rapid clearance of the conjugated ADC compared to the total antibody is indicative of in vivo instability.[1]
-
Use a More Stable Linker: Switch to a more stable linker design, such as the Glu-Val-Cit linker, to minimize variability in payload release.[1][4]
-
Consider a Ces1c Knockout Mouse Model: For more accurate preclinical data that better reflects human pharmacokinetics, consider using a Ces1c knockout mouse model.[11][12]
-
Issue 3: The in vitro plasma stability assay shows rapid degradation of the ADC.
-
Potential Cause: The assay conditions may not be optimal, or the linker is indeed highly unstable in mouse plasma.
-
Troubleshooting Steps:
-
Verify Assay Protocol: Ensure the plasma is handled correctly (e.g., appropriate anticoagulant, stored at -80°C) and that the incubation temperature and time points are appropriate.
-
Include Control Groups: Run parallel assays with a more stable linker (e.g., Glu-Val-Cit) and in plasma from other species (e.g., human, cynomolgus monkey) where the vc-PAB linker is known to be more stable.[8][13]
-
Analyze Cleavage Products: Use LC-MS/MS to identify the cleavage products and confirm that the degradation is occurring at the expected site within the vc-PAB linker.[3]
-
Data Presentation
Table 1: Comparative Stability of Different Linkers in Mouse Plasma
| Linker Type | Modification | Half-life in Mouse Plasma (Days) | Reference |
| Val-Cit (vc) | Standard | ~2 | [4] |
| Ser-Val-Cit (SVCit) | P3 Amino Acid Substitution | Increased stability over vc | [4] |
| Glu-Val-Cit (EVCit) | P3 Amino Acid Substitution | ~12 | [4] |
| Mc-vc-PAB-MMAE | Standard | - | [14] |
| Mc-EVC-PAB-MMAE | P3 Amino Acid Substitution | Significantly increased stability over vc | [14] |
Table 2: Effect of Conjugation Site on vc-PAB Linker Stability
| Conjugation Site | Relative Stability in Mouse Plasma | Reference |
| Solvent-Exposed | Less Stable | [1][8] |
| Less Solvent-Exposed | More Stable | [1][8] |
| Site F (Specific Site) | Least Stable | [15] |
| Site D (Specific Site) | Intermediate Stability | [15] |
| Site C (Specific Site) | Most Stable | [15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Materials:
-
Test ADC and control ADC (with a stable linker).
-
Freshly frozen mouse plasma and human plasma (e.g., K2-EDTA as anticoagulant).
-
Phosphate-buffered saline (PBS).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
96-well plates.
-
LC-MS/MS system.
-
-
Procedure:
-
Thaw plasma on ice.
-
Spike the test ADC and control ADC into separate aliquots of mouse and human plasma to a final concentration of 1 µg/mL.[8]
-
Incubate the plasma samples at 37°C.[8]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours), collect aliquots of the plasma samples.[6][11]
-
Immediately quench the reaction by adding an excess of cold quenching solution to the aliquot.
-
Store the quenched samples at -80°C until analysis.[8]
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Calculate the percentage of intact ADC remaining at each time point and determine the half-life of the ADC in each plasma source.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Conjugation of vc-PAB-DMEA-PNU159682
Welcome to the technical support center for the optimization of conjugation reaction conditions for vc-PAB-DMEA-PNU159682. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the PNU159682 payload?
A1: PNU159682 is a highly potent derivative of the anthracycline nemorubicin.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase II.[3][] This inhibition leads to double-strand DNA breaks, ultimately inducing apoptosis in rapidly dividing cancer cells.[5] PNU159682 is reported to be significantly more cytotoxic than its parent compound and doxorubicin.[2][]
Q2: What are the roles of the different components in the vc-PAB-DMEA linker?
A2: The vc-PAB-DMEA linker is a cleavable linker designed for targeted drug delivery.
-
vc (Valine-Citrulline): This dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures that the payload is released preferentially inside the target cancer cells.
-
PAB (p-aminobenzylcarbamate): This is a self-immolative spacer that, after the cleavage of the valine-citrulline dipeptide, releases the active drug.
-
DMEA (Dimethylethylenediamine): This component of the linker facilitates stable conjugation to the antibody and is designed for predictable intracellular activation.[]
Q3: What is the recommended conjugation strategy for this compound?
A3: this compound is typically conjugated to antibodies via cysteine residues.[] This method involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with a maleimide (B117702) group on the linker-payload construct to form a stable thioether bond.[7]
Q4: How can I determine the drug-to-antibody ratio (DAR) of my final conjugate?
A4: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC and can be determined using several analytical techniques. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is hydrophobic, species with different numbers of conjugated drugs will have different retention times, allowing for the quantification of each species and the calculation of the average DAR.[8][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate different ADC species.
-
Mass Spectrometry (MS): Native mass spectrometry can be used to determine the mass of the intact ADC, from which the DAR can be calculated.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to an antibody.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A low DAR can significantly impact the efficacy of your ADC. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Antibody Reduction | Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is critical. Too little will result in incomplete reduction of disulfide bonds, while too much can lead to over-reduction and antibody fragmentation. Perform a titration of the TCEP concentration to find the optimal molar excess for your specific antibody.[11] Optimize Reduction Time and Temperature: The reduction reaction is time and temperature-dependent. Ensure sufficient incubation time for the reduction to proceed to completion. Monitor the reaction kinetics to determine the optimal conditions.[11] |
| Linker-Payload Instability or Precipitation | Ensure Solubility: PNU159682 is hydrophobic and may have limited solubility in aqueous buffers.[12] The this compound construct is often dissolved in a co-solvent like DMSO before being added to the reaction mixture.[13] Ensure the final concentration of the organic solvent is compatible with your antibody's stability. Check Linker-Payload Quality: Verify the purity and integrity of your this compound reagent. Degradation during storage can lead to reduced reactivity. |
| Suboptimal Conjugation Reaction Conditions | Optimize pH: The pH of the conjugation buffer is crucial for the maleimide-thiol reaction. A pH range of 6.5-7.5 is generally recommended for cysteine-based conjugations. Optimize Molar Ratio: The molar ratio of the linker-payload to the antibody directly influences the final DAR. A higher molar excess of the linker-payload will generally result in a higher DAR. It is recommended to perform small-scale experiments with varying molar ratios to determine the optimal ratio for your desired DAR. Optimize Reaction Time: Allow sufficient time for the conjugation reaction to go to completion. Monitor the reaction progress over time to determine the optimal reaction duration. |
Issue 2: ADC Aggregation
Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[14]
| Potential Cause | Troubleshooting Steps & Solutions |
| Payload Hydrophobicity | Optimize Formulation: The hydrophobic nature of PNU159682 can increase the propensity for aggregation. Screen different formulation buffers containing excipients such as arginine, sucrose, and polysorbates to improve the stability of the ADC.[14] Control Conjugation Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to minimize aggregation. |
| High Protein Concentration | Reduce Antibody Concentration: High concentrations of the antibody during the conjugation process can promote intermolecular interactions and aggregation. If possible, perform the conjugation at a lower antibody concentration. |
| Suboptimal Buffer Conditions | pH and Ionic Strength: Ensure the pH of the buffer is not close to the isoelectric point (pI) of the antibody, as this can minimize solubility and promote aggregation.[15] Adjusting the ionic strength of the buffer can also help to mitigate aggregation. |
| Physical Stress | Gentle Handling: Avoid vigorous vortexing or shaking of the ADC solution. Use gentle mixing techniques. Minimize freeze-thaw cycles.[14] |
Experimental Protocols
General Protocol for Cysteine-Based Conjugation of this compound
This protocol provides a general framework. Optimization of specific parameters is highly recommended for each antibody and linker-payload batch.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Antibody Reduction:
-
Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and should be optimized (a typical starting point is a 2-5 fold molar excess over the antibody).
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to achieve partial reduction of the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Add the linker-payload solution to the reduced antibody solution. The molar ratio of the linker-payload to the antibody should be optimized to achieve the desired DAR (a typical starting point is a 5-10 fold molar excess).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4-25°C) for a specific duration (e.g., 1-4 hours). The reaction should be performed in the dark to protect the light-sensitive components.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the linker-payload.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other impurities.
-
Size Exclusion Chromatography (SEC): This is a common method to remove small molecule impurities and aggregates.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and to remove unconjugated antibody.[8][9][17]
-
Illustrative Data: Impact of Reaction Parameters on DAR
The following table provides an example of how varying reaction parameters can influence the average DAR. This data is illustrative and should be optimized for your specific experimental conditions.
| Molar Ratio (Linker-Payload:Antibody) | TCEP Molar Excess | Reaction Time (h) | Average DAR | % Monomer |
| 5:1 | 2.5x | 2 | 3.2 | 98% |
| 10:1 | 2.5x | 2 | 4.1 | 95% |
| 15:1 | 2.5x | 2 | 5.5 | 92% |
| 10:1 | 5x | 2 | 6.8 | 90% |
| 10:1 | 2.5x | 4 | 4.5 | 94% |
Visualizations
Caption: Experimental workflow for the preparation and analysis of a this compound ADC.
Caption: A logical flowchart for troubleshooting low drug-to-antibody ratio (DAR).
Caption: Simplified signaling pathway for the mechanism of action of PNU159682.
References
- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. a.storyblok.com [a.storyblok.com]
- 7. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a charge reducing agent to enable intact mass analysis of cysteine-linked antibody-drug-conjugates by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mal-VC-PAB-DMEA-PNU-159682 | Drug-Linker Conjugates for ADC | 1178887-17-6 | Invivochem [invivochem.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. veranova.com [veranova.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
Welcome to the technical support center for PNU-159682 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming off-target toxicity and to offer support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action in an ADC?
A1: PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1] It is significantly more cytotoxic than its parent compound and other anthracyclines like doxorubicin.[1] When used as a payload in an ADC, PNU-159682 is delivered specifically to cancer cells targeted by the monoclonal antibody component of the ADC. Once internalized, the linker is cleaved, and PNU-159682 is released. Its primary mechanism of action is to intercalate into DNA and inhibit topoisomerase II, leading to DNA double-strand breaks.[1] This damage induces cell cycle arrest, particularly in the S-phase, and ultimately triggers apoptosis (programmed cell death).[2][3][4][5]
Q2: What are the primary concerns regarding off-target toxicity with PNU-159682 ADCs?
A2: Due to its extreme potency, a primary concern with PNU-159682 ADCs is the potential for off-target toxicity, where the payload affects healthy cells. This can occur through several mechanisms:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the release of PNU-159682 before it reaches the target tumor cells.
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity.
-
Nonspecific Uptake: ADCs can be taken up by cells that do not express the target antigen, such as cells of the reticuloendothelial system.
Commonly observed off-target toxicities with ADCs include hematological toxicities (e.g., neutropenia, thrombocytopenia) and ocular toxicities.[6][7]
Q3: What strategies can be employed to minimize off-target toxicity of PNU-159682 ADCs?
A3: Several strategies can be implemented to mitigate off-target effects:
-
Linker Optimization: Employing more stable linkers that are selectively cleaved within the tumor microenvironment or inside the target cell can reduce premature payload release.
-
Site-Specific Conjugation: Homogeneous ADCs with a defined drug-to-antibody ratio (DAR), achieved through site-specific conjugation, can have a more predictable and favorable safety profile compared to heterogeneously conjugated ADCs.
-
Antibody Engineering: Modifying the antibody to improve its specificity for the tumor antigen and reduce binding to healthy tissues can enhance the therapeutic window.
-
Dose Optimization: Careful dose-finding studies are crucial to identify a therapeutic dose with an acceptable safety margin.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments with PNU-159682 ADCs.
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background toxicity in target-negative cells | 1. Premature linker cleavage in culture medium. 2. Non-specific uptake of the ADC. 3. Contamination with free PNU-159682. | 1. Use a more stable linker chemistry. 2. Include a non-targeting ADC control to assess non-specific uptake. 3. Ensure high purity of the ADC preparation. |
| Lower than expected potency in target-positive cells | 1. Inefficient ADC internalization. 2. Inefficient linker cleavage. 3. Low target antigen expression. 4. Cell line resistance to PNU-159682. | 1. Confirm ADC binding and internalization using flow cytometry or microscopy. 2. Switch to a linker that is more efficiently cleaved by intracellular enzymes. 3. Quantify target antigen expression on your cell line. 4. Assess cell sensitivity to free PNU-159682. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the assay plate. 3. Inaccurate serial dilutions of the ADC. | 1. Ensure a homogeneous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with media only. 3. Prepare fresh serial dilutions for each experiment and mix thoroughly. |
In Vivo Study Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Unexpected toxicity (e.g., weight loss, hematological abnormalities) | 1. Off-target toxicity due to premature payload release. 2. On-target, off-tumor toxicity. 3. Immunogenicity of the ADC. | 1. Analyze plasma samples for free PNU-159682 to assess in vivo linker stability. 2. Perform tissue cross-reactivity studies to evaluate binding to normal tissues. 3. Consider engineering the antibody to reduce immunogenicity. |
| Lack of anti-tumor efficacy | 1. Poor ADC stability in vivo. 2. Inadequate tumor penetration. 3. Low target antigen expression in the xenograft model. 4. Development of drug resistance. | 1. Assess ADC stability in mouse plasma ex vivo. 2. Evaluate ADC biodistribution using imaging or tissue extraction. 3. Confirm target antigen expression in the tumor tissue by IHC or flow cytometry. 4. Analyze tumor samples for expression of drug resistance markers. |
Quantitative Data Summary
The following tables summarize key quantitative data for PNU-159682 and ADCs incorporating this payload.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | IC50 (nM) |
| Various Human Tumor Cell Lines | 0.07 - 0.58 |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: In Vivo Efficacy of a PNU-159682 ADC
| Xenograft Model | ADC Dose | Outcome |
| Non-Small Cell Lung Cancer | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
| Colorectal Cancer | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is adapted for a highly potent payload like PNU-159682.
-
Cell Seeding:
-
Seed target-positive and target-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Preparation and Treatment:
-
Prepare a stock solution of the PNU-159682 ADC in an appropriate vehicle (e.g., PBS).
-
Perform serial dilutions to create a range of concentrations. Due to the high potency of PNU-159682, this range should be in the picomolar to nanomolar range.
-
Remove the culture medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C, 5% CO₂. The longer incubation time allows for the full cytotoxic effect of DNA-damaging agents to manifest.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
-
In Vivo Efficacy and Toxicity Study
This protocol outlines a general workflow for assessing the efficacy and tolerability of a PNU-159682 ADC in a xenograft mouse model.
-
Model Establishment:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, PNU-159682 ADC at various doses).
-
Administer the ADC intravenously (IV) according to the planned dosing schedule (e.g., single dose or multiple doses).
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight twice weekly as a general indicator of toxicity.
-
-
Toxicity Assessment:
-
At the end of the study (or at predetermined time points), collect blood samples for complete blood count (CBC) to assess hematological toxicity.
-
Perform clinical chemistry analysis on plasma to evaluate liver and kidney function.
-
Conduct histopathological examination of major organs to identify any tissue damage.
-
For ocular toxicity, specialized ophthalmological examinations may be required.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI).
-
Compare body weight changes between groups.
-
Analyze hematological and clinical chemistry parameters for signs of toxicity.
-
Visualizations
Caption: Mechanism of action of a PNU-159682 ADC.
Caption: Preclinical development workflow for PNU-159682 ADCs.
Caption: Troubleshooting logic for off-target toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. a.storyblok.com [a.storyblok.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dls.com [dls.com]
- 7. Hematological toxicity of anti-tumor antibody-drug conjugates: A retrospective pharmacovigilance study using the FDA adverse event reporting system | PLOS One [journals.plos.org]
Technical Support Center: vc-PAB Linker Stability Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the valine-citrulline-p-aminobenzylcarbamate (vc-PAB) linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of vc-PAB linker cleavage?
The vc-PAB linker is designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1][2][3] Upon internalization of the ADC into the target cell, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B.[1][3] This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the active drug payload inside the cancer cell.[1][4] While Cathepsin B is the primary enzyme, other lysosomal proteases like Cathepsin L, S, and Z may also contribute to cleavage.[5][6][7]
Q2: Why am I observing premature drug release in my mouse xenograft model?
Premature drug release of vc-PAB-linked ADCs in mouse models is a well-documented issue.[8][9] This instability is primarily due to the susceptibility of the linker to cleavage by a mouse-specific carboxylesterase, Ces1c, which is present in mouse plasma.[9][10][11][12] This enzymatic cleavage leads to off-target toxicity and can compromise the therapeutic window of the ADC. In contrast, the vc-PAB linker is generally stable in human and primate plasma.[9][13][14]
Q3: How can I assess the stability of my vc-PAB linked ADC?
Several analytical methods can be employed to assess the stability of the vc-PAB linker, both in vitro and in vivo. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to separate the intact ADC from the free drug and other degradation products.[15][16][17] This allows for the quantification of linker stability over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides detailed information on the structure of the ADC and its fragments, confirming the site of cleavage and identifying metabolites.[10][11][][19]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the amount of free drug released from the ADC.[15]
Q4: What factors can influence the stability of the vc-PAB linker?
The stability of the vc-PAB linker can be influenced by several factors:
-
Conjugation Site: The specific site of conjugation on the antibody can impact linker stability. Shielded conjugation sites may offer more protection from enzymatic cleavage.[11][12]
-
Linker Chemistry Modifications: Introducing modifications to the linker, such as adding hydrophilic groups or altering the peptide sequence, can enhance stability in mouse plasma.[9][12] For example, adding a glutamic acid residue at the P3 position (EVCit) has been shown to increase stability against Ces1c.[12][20]
-
Payload: The nature of the payload can also influence the overall stability of the ADC.
Troubleshooting Guides
Issue: High levels of premature drug release in in vitro plasma stability assay.
| Possible Cause | Troubleshooting Step |
| Mouse Plasma Instability: | If using mouse plasma, the observed instability is likely due to Ces1c activity.[9][10] |
| Recommendation: Test stability in human or primate plasma to confirm linker integrity in a more clinically relevant matrix.[9][13] Consider using an in vitro whole blood assay for better correlation with in vivo stability.[21] | |
| Incorrect Assay Conditions: | Suboptimal pH, temperature, or incubation time can affect linker stability. |
| Recommendation: Ensure the assay is performed at physiological pH (7.4) and 37°C.[22] Collect samples at multiple time points to accurately determine the rate of cleavage. | |
| Sample Handling and Storage: | Improper handling or storage of plasma and ADC samples can lead to degradation. |
| Recommendation: Use freshly collected plasma or properly stored frozen plasma. Avoid repeated freeze-thaw cycles of ADC samples.[17] |
Issue: Discrepancy between in vitro and in vivo stability data.
| Possible Cause | Troubleshooting Step |
| Matrix Effects: | Traditional plasma stability assays may not fully recapitulate the complex in vivo environment.[21] |
| Recommendation: An in vitro whole blood stability assay has shown better correlation with in vivo outcomes.[21] | |
| Metabolism in other tissues: | The linker may be susceptible to cleavage by enzymes in tissues other than blood. For example, instability in brain homogenate has been observed.[23] |
| Recommendation: If unexpected toxicity is observed, consider investigating linker stability in homogenates of relevant tissues. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using HPLC
This protocol outlines a general procedure for assessing the stability of a vc-PAB linked ADC in plasma.
-
Sample Preparation:
-
Spike the ADC into pre-warmed (37°C) human or mouse plasma to a final concentration of 90 µg/mL.[10]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 96 hours).[20]
-
Immediately stop the reaction by adding four volumes of cold acetonitrile (B52724) containing 1% formic acid to precipitate plasma proteins.[20]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero.
-
Protocol 2: Cathepsin B Cleavage Assay
This protocol assesses the susceptibility of the vc-PAB linker to its target enzyme.
-
Reaction Setup:
-
Incubate the ADC with purified human Cathepsin B in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) at 37°C.
-
Include a control sample without Cathepsin B.
-
-
Sample Analysis:
-
Data Interpretation:
-
Compare the amount of payload release in the presence and absence of Cathepsin B to confirm enzyme-specific cleavage.
-
Quantitative Data Summary
Table 1: Comparison of vc-PAB Linker Stability in Different Plasma Types
| Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Analytical Method |
| vc-PAB | Mouse | 4.5 | Varies significantly based on conjugation site (can be low) | HIC |
| vc-PAB | Human | 7 | >95% | LC-MS |
| EVCit-PAB | Mouse | 7 | >90% | LC-MS |
Data compiled from multiple sources for illustrative purposes.[8][9][10][20]
Visualizations
Caption: Intracellular cleavage pathway of a vc-PAB linked ADC.
Caption: Troubleshooting workflow for premature drug release.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 19. mdpi.com [mdpi.com]
- 20. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up vc-PAB-DMEA-PNU159682 ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of the antibody-drug conjugate (ADC), vc-PAB-DMEA-PNU159682.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound ADC production?
A1: The primary CQAs for this ADC, which directly influence its efficacy, safety, and stability, include:
-
Drug-to-Antibody Ratio (DAR): The average number of PNU159682 molecules conjugated to a single antibody. It is a critical parameter affecting the ADC's potency and therapeutic window.[1][2]
-
ADC Distribution: The relative abundance of different DAR species (e.g., DAR 0, 2, 4, 6, 8). A consistent distribution is crucial for batch-to-batch reproducibility.[1]
-
Purity: The percentage of the desired ADC, free from aggregates, fragments, and other impurities.[1][3]
-
Unconjugated Antibody: The amount of antibody that has not been conjugated with the drug-linker. This species competes for the target antigen but does not deliver the cytotoxic payload.
-
Free Drug-Linker: Residual, unconjugated this compound. High levels of free drug can lead to systemic toxicity.[3][4]
-
Aggregates: High molecular weight species that can form during production and storage. Aggregates can be immunogenic and may alter the ADC's pharmacokinetic properties.[5][6][7][8]
-
Potency: The biological activity of the ADC, typically assessed through in vitro cell-based assays.[9]
Q2: What is the conjugation strategy for this compound ADC?
A2: This ADC is synthesized using a cysteine-based conjugation strategy. This involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide (B117702) group on the this compound drug-linker to form a stable thioether bond.[][11]
Q3: Why is aggregation a significant concern during the scale-up of this ADC production?
A3: Aggregation is a major challenge due to the hydrophobic nature of the PNU159682 payload.[6][8] When multiple hydrophobic drug-linker molecules are attached to the antibody surface, they can create hydrophobic patches that promote self-association and aggregation.[6] This issue is often exacerbated at higher concentrations typical of large-scale manufacturing and can be influenced by buffer conditions, pH, and the presence of organic co-solvents used to dissolve the drug-linker.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT). A 10-20 fold molar excess of reducing agent per antibody is a common starting point for optimization.[2] Ensure the reducing agent is fresh and of high quality.[2] |
| Suboptimal Reaction pH | Maintain the conjugation reaction pH between 6.5 and 7.5 for efficient and specific maleimide-thiol coupling.[2] Below pH 6.5, the reaction rate slows, while above pH 7.5, maleimide hydrolysis can occur.[2] |
| Insufficient Molar Excess of Drug-Linker | Increase the molar excess of the this compound drug-linker in small-scale optimization experiments to drive the reaction towards the desired DAR. |
| Drug-Linker Instability | Ensure the this compound drug-linker is properly stored to prevent degradation. For example, some drug-linkers require storage at -80°C under nitrogen.[12] |
Issue 2: High Levels of Aggregation
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | Include excipients such as arginine in the formulation buffers to inhibit aggregation.[4] |
| Unfavorable Buffer Conditions | Screen different buffer systems and pH ranges during process development to identify conditions that minimize aggregation. Avoid pH values close to the antibody's isoelectric point.[6] |
| High Protein Concentration | Evaluate the impact of protein concentration on aggregation during scale-up. It may be necessary to perform conjugation at a lower concentration and then concentrate the ADC during a later purification step. |
| Presence of Organic Solvents | Minimize the amount of organic co-solvent (e.g., DMSO) used to dissolve the drug-linker. Develop a robust procedure for adding the drug-linker to the aqueous antibody solution to avoid localized high concentrations of the organic solvent. |
| Inefficient Purification | Utilize purification methods effective at removing aggregates, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[13][] |
Issue 3: Inefficient Removal of Impurities During Purification
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ultrafiltration/Diafiltration (UF/DF) Parameters | Optimize UF/DF parameters such as transmembrane pressure, diavolume, and membrane type to efficiently remove unconjugated drug-linker and residual solvents. |
| Poor Resolution in Chromatography | For Hydrophobic Interaction Chromatography (HIC), optimize the salt concentration in the binding buffer and the gradient of the elution buffer to improve the separation of different DAR species and remove unconjugated antibody.[][15] |
| Co-elution of Product and Impurities | In Size Exclusion Chromatography (SEC), ensure the column has adequate resolution to separate monomeric ADC from high molecular weight aggregates.[13][15] |
| Non-specific Binding to Chromatography Resins | Evaluate different chromatography resins to minimize non-specific binding of the ADC, which can lead to yield loss. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
-
Determine Molar Extinction Coefficients:
-
Measure the molar extinction coefficient of the unconjugated antibody (εAb) at 280 nm.
-
Measure the molar extinction coefficient of the this compound drug-linker at its wavelength of maximum absorbance (λmax) and at 280 nm (εDrug_λmax and εDrug_280nm).
-
-
Measure Absorbance of ADC:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculate DAR:
-
The concentration of the antibody (CAb) and the drug (CDrug) can be calculated using the following equations:
-
A280 = εAb * CAb + εDrug_280nm * CDrug
-
Aλmax = εDrug_λmax * CDrug
-
-
From these, calculate the DAR:
-
DAR = CDrug / CAb
-
-
Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., 100 mM sodium phosphate, 250 mM NaCl, pH 6.8).[15]
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatography:
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomeric ADC and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregates.
-
Visualizations
Caption: High-level workflow for the production and quality control of this compound ADC.
Caption: Logical troubleshooting workflow for common scale-up challenges in ADC production.
References
- 1. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mycenax.com [mycenax.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Premature Payload Release from vc-PAB Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating premature payload release from valine-citrulline-p-aminobenzylcarbamate (vc-PAB) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are observing significant premature payload release in our in vivo mouse models. What is the likely cause?
A1: A primary cause of premature payload release from vc-PAB linkers in mouse models is the enzymatic activity of mouse carboxylesterase 1c (Ces1c).[1][2] This enzyme, present in mouse plasma, can cleave the linker, leading to off-target toxicity and reduced efficacy.[1][2] This issue is specific to rodent models and is not typically observed in human or non-human primate plasma.[1][3]
Q2: How can we confirm that Ces1c is responsible for the observed instability?
A2: To confirm the role of Ces1c, you can perform an in vitro plasma stability assay using plasma from different species (mouse, rat, monkey, human) and compare the rates of payload release. Significantly higher release in mouse plasma would point towards Ces1c-mediated cleavage. Additionally, you can use specific inhibitors of carboxylesterases in your in vitro assay to see if they prevent payload release.
Q3: What are the primary strategies to mitigate premature payload release from vc-PAB linkers in mouse models?
A3: The main strategies involve modifying the linker to enhance its stability in the presence of mouse Ces1c. One effective approach is to introduce steric hindrance near the cleavage site.[4] A well-documented modification is the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker, which has been shown to dramatically improve ADC half-life in mouse models.[1]
Q4: Will modifying the vc-PAB linker affect its cleavage by cathepsin B in the target tumor cell?
A4: Linker modifications must be carefully designed to ensure they do not significantly hinder cleavage by lysosomal proteases like cathepsin B upon internalization into the target cell. The EVCit linker, for example, is designed to be cleaved by cathepsins but not by mouse Ces1c.[1] It is crucial to perform in vitro enzymatic assays with purified cathepsin B to confirm that the modified linker can still be efficiently processed to release the payload.
Q5: Besides linker modification, are there other factors that can influence the stability of vc-PAB linkers?
A5: Yes, other factors can impact linker stability. The specific conjugation site on the antibody and the physicochemical properties of the payload, such as hydrophobicity, can influence the overall stability of the ADC.[1][5] Highly hydrophobic payloads can lead to aggregation, which may increase clearance and off-target uptake.[5]
Troubleshooting Guides
Guide 1: Investigating High Levels of Free Payload in In Vivo Studies
-
Problem: Unexpectedly high levels of free payload detected in plasma shortly after ADC administration in mice.
-
Troubleshooting Workflow:
Troubleshooting workflow for in vivo instability.
Guide 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Problem: The ADC shows high potency in cell-based assays but poor tumor growth inhibition in xenograft models.
-
Troubleshooting Steps:
-
Assess In Vivo Linker Stability: Premature payload release in vivo is a common reason for this discrepancy. Conduct a pharmacokinetic (PK) study in the same animal model to measure the levels of intact ADC, total antibody, and free payload over time.
-
Confirm Target Expression in Vivo: Use immunohistochemistry (IHC) to verify that the target antigen is highly and homogeneously expressed on the xenograft tumors.
-
Evaluate ADC Distribution: Analyze the biodistribution of the ADC to ensure it is accumulating in the tumor tissue. Hydrophobic ADCs may be rapidly cleared by the liver.
-
Optimize Dosing Regimen: Experiment with different dosing schedules (e.g., single vs. fractionated doses) to find a balance between efficacy and toxicity.
-
Quantitative Data Summary
The stability of vc-PAB linkers and their modified versions varies significantly across different species, primarily due to the presence of carboxylesterase 1c (Ces1c) in rodents.
| Linker Type | Species | Stability Metric | Value | Reference(s) |
| vc-PAB | Human | % MMAE Release (6 days) | < 1% | [6][7][8] |
| Monkey | % MMAE Release (6 days) | < 1% | [6][8] | |
| Rat | % MMAE Release (6 days) | ~2.5 - 4% | [6][8] | |
| Mouse | % MMAE Release (6 days) | ~25% | [6][7][8] | |
| Mouse | % Conjugated MMAF Loss (14 days) | > 95% | [4] | |
| SVCit-PAB | Mouse | % Conjugated MMAF Loss (14 days) | ~70% | [4] |
| EVCit-PAB | Mouse | % Conjugated MMAF Loss (14 days) | Almost no cleavage | [4] |
| EVCit-PAB | Mouse | ADC Half-life | 12 days | [1] |
| vc-PAB | Mouse | ADC Half-life | 2 days | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC in plasma from different species and quantify premature payload release.
-
Methodology:
-
Preparation: Aliquot pooled plasma (e.g., mouse, rat, human, monkey) into microcentrifuge tubes.
-
Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS. Incubate all samples at 37°C.
-
Time-Point Collection: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours). Immediately freeze the samples at -80°C to stop the reaction.
-
Sample Processing for Free Payload Analysis:
-
Thaw samples and add three volumes of cold acetonitrile (B52724) containing an internal standard to precipitate plasma proteins.
-
Vortex and centrifuge at high speed.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Sample Processing for Intact ADC Analysis (DAR Measurement):
-
Isolate the ADC from the plasma using Protein A/G magnetic beads.
-
Wash the beads to remove unbound components.
-
Elute the intact ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
-
Data Analysis: Quantify the concentration of free payload and the change in average DAR over time.
Workflow for in vitro plasma stability assay. -
Signaling Pathways and Mechanisms
Mechanism of vc-PAB Linker Cleavage
The vc-PAB linker is designed for selective cleavage within the target tumor cell.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Interpreting unexpected results in PNU-159682 cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PNU-159682 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin (B1684466). Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and ultimately triggering cell cycle arrest and apoptosis.[1]
Q2: Why are the IC50 values for PNU-159682 so low compared to other anthracyclines like doxorubicin (B1662922)?
PNU-159682 is a major bioactive metabolite of nemorubicin and exhibits significantly higher potency. It is reported to be over 3,000-fold more cytotoxic than its parent compound and doxorubicin.[2] This exceptional potency is a key characteristic of the molecule and is the reason it is often used as a payload in antibody-drug conjugates (ADCs).
Q3: Can PNU-159682 overcome drug resistance?
Yes, studies have shown that PNU-159682 can be effective in cell lines that have developed resistance to other chemotherapeutic agents, including those with mechanisms of resistance to classical anticancer drugs.[3]
Q4: What are the expected downstream cellular effects of PNU-159682 treatment?
Treatment with PNU-159682 is known to induce a potent DNA damage response. This typically leads to a cell cycle arrest in the S-phase, which is distinct from other anthracyclines like doxorubicin that often cause a G2/M block.[1] Following S-phase arrest, cells typically undergo apoptosis.
Troubleshooting Unexpected Results
Issue 1: Higher than expected IC50 values or apparent resistance in sensitive cell lines.
-
Question: My cytotoxicity assay with PNU-159682 is showing a much higher IC50 value than what is reported in the literature for my cell line, or the cells appear resistant. What could be the cause?
-
Answer: Several factors could contribute to this observation:
-
Compound Integrity: PNU-159682, like many complex organic molecules, can be sensitive to degradation. Ensure that your stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and are of a low passage number. Cells that are over-confluent or have been in culture for too long can exhibit altered sensitivity to cytotoxic agents.
-
Assay Duration: The potent nature of PNU-159682 may induce cytotoxicity over a shorter time frame. If your incubation period is too long, you might be observing secondary effects or the impact of compound degradation in the culture medium. Conversely, if the incubation is too short, the full cytotoxic effect may not have been reached.
-
Drug Efflux Pumps: While PNU-159682 has been shown to overcome some resistance mechanisms, it's worth considering if your specific cell line overexpresses multidrug resistance (MDR) transporters that could be exporting the compound.
-
Issue 2: High variability between replicate wells.
-
Question: I am observing significant variability in the results between my replicate wells for the same concentration of PNU-159682. How can I improve the consistency of my assay?
-
Answer: High variability is a common issue in cytotoxicity assays and can be addressed by focusing on technical precision:
-
Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Inconsistent cell numbers per well is a major source of variability.
-
Pipetting Accuracy: Calibrate your pipettes regularly. When preparing serial dilutions of PNU-159682, ensure thorough mixing between each dilution step.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
-
Assay Reagent Distribution: Ensure that assay reagents (e.g., MTT, SRB) are added uniformly and mixed well in each well. Incomplete formazan (B1609692) solubilization in MTT assays is a common cause of variability.
-
Issue 3: Non-linear or biphasic dose-response curve.
-
Question: My dose-response curve for PNU-159682 is not a typical sigmoidal shape. At higher concentrations, the curve flattens or even goes up. How should I interpret this?
-
Answer: A non-linear dose-response curve can be indicative of several phenomena:
-
Compound Precipitation: Due to its complex structure, PNU-159682 may have limited solubility in aqueous media at very high concentrations. Visually inspect the wells with the highest concentrations for any signs of precipitation. If precipitation is observed, future experiments should use a lower concentration range.
-
Off-Target Effects: At very high concentrations, drugs can have off-target effects that might interfere with the assay chemistry itself. For example, the compound could interfere with the absorbance or fluorescence readings of the assay.
-
Cellular Debris Interference: At highly cytotoxic concentrations, a large amount of cellular debris can be present, which might interfere with the assay readout.
-
Artifact of the Assay: Some cytotoxicity assays can produce artifacts at very high levels of cell death. Consider using an alternative cytotoxicity assay to confirm your findings.
-
Data Presentation
Table 1: Reported IC50/IC70 Values of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC Value (nM) | Reference |
| HT-29 | Colon | Sulforhodamine B | IC70: 0.577 | [4] |
| A2780 | Ovarian | Sulforhodamine B | IC70: 0.39 | [4] |
| DU145 | Prostate | Sulforhodamine B | IC70: 0.128 | [4] |
| EM-2 | Leukemia | Sulforhodamine B | IC70: 0.081 | [4] |
| Jurkat | Leukemia | Sulforhodamine B | IC70: 0.086 | [4] |
| CEM | Leukemia | Sulforhodamine B | IC70: 0.075 | [4] |
| SKRC-52 | Renal | Not Specified | IC50: 25 | |
| BJAB.Luc | Lymphoma | Cell Viability | IC50: 0.10 | [4] |
| Granta-519 | Lymphoma | Cell Viability | IC50: 0.020 | [4] |
| SuDHL4.Luc | Lymphoma | Cell Viability | IC50: 0.055 | [4] |
| WSU-DLCL2 | Lymphoma | Cell Viability | IC50: 0.1 | [4] |
Experimental Protocols
Protocol 1: PNU-159682 Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of PNU-159682 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the PNU-159682 stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.001 nM to 100 nM) in your initial experiments.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PNU-159682. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the PNU-159682 concentration and determine the IC50 value using non-linear regression analysis.[5][6]
-
Protocol 2: PNU-159682 Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 72-hour incubation period, gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
Caption: Signaling pathway of PNU-159682-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
Validation & Comparative
A Comparative Guide to PNU-159682 and Doxorubicin as Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant advancement. The efficacy of an ADC is critically dependent on its three components: the specificity of the monoclonal antibody, the stability of the linker, and the potency of the cytotoxic payload. This guide provides an objective comparison of two prominent anthracycline payloads: PNU-159682, a next-generation super-potent agent, and doxorubicin (B1662922), a long-established chemotherapeutic.
Overview and Mechanism of Action
Both PNU-159682 and doxorubicin belong to the anthracycline class of compounds, which primarily exert their cytotoxic effects by interfering with DNA replication and function in rapidly dividing cancer cells.[][] However, nuances in their mechanisms contribute to a significant difference in potency.
Doxorubicin: A cornerstone of chemotherapy for decades, doxorubicin's mechanism involves several actions. It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme essential for relaxing DNA supercoils during transcription and replication.[][3][4] This leads to the stabilization of the topoisomerase II-DNA complex after DNA strand cleavage, preventing the re-ligation of the strands and ultimately causing double-strand breaks and apoptosis.[][3][4] Doxorubicin is also known to generate cytotoxic free radicals.[][4] Studies have shown that doxorubicin treatment typically leads to cell cycle arrest in the G2/M phase.[5]
PNU-159682: A major metabolite of the anthracycline nemorubicin, PNU-159682 is an exceptionally potent cytotoxin.[][6][7] Its mechanism also involves DNA intercalation and the inhibition of topoisomerase II.[][7] However, it is distinguished by its ability to form covalent DNA adducts, which are highly lethal to cancer cells.[][8] This potent DNA-damaging activity results in a different cellular response compared to doxorubicin, characteristically causing cell cycle arrest in the S-phase.[5][8] This distinct mechanism may contribute to its activity in cell lines resistant to other DNA-damaging agents.[5]
References
Cleavable vs. Non-Cleavable Linkers for PNU-159682: A Comparative Guide
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker connecting them. For the highly potent anthracycline derivative PNU-159682, the choice of linker technology—cleavable or non-cleavable—profoundly impacts the ADC's therapeutic index, balancing efficacy with safety. This guide provides an objective comparison of these two linker strategies for PNU-159682, supported by available preclinical data.
At a Glance: Key Distinctions
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage within the tumor microenvironment or lysosome. | Proteolytic degradation of the antibody backbone within the lysosome. |
| Released Payload | Typically the unmodified, potent parent drug. | The drug molecule with the linker and a residual amino acid attached. |
| Plasma Stability | Generally lower, with a higher potential for premature payload release in circulation. | Generally higher, leading to a more stable ADC in the bloodstream. |
| "Bystander" Efficacy | High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells. | Low to negligible. The released payload is typically charged and less membrane-permeable. |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect. | Lower potential due to greater stability and a limited bystander effect. |
| Therapeutic Window | Potentially narrower due to off-target toxicities. | Potentially wider due to improved tolerability. |
In Vitro Performance: A Head-to-Head Comparison
A study by Poon et al. provides a direct comparison of a cleavable and a non-cleavable PNU-159682 ADC. Both ADCs utilized the anti-CD30 monoclonal antibody cAC10. The cleavable ADC employed a valine-citrulline (vc) linker (cAC10-Gly3-vcPAB-PNU), while the non-cleavable version used a more stable amide bond (cAC10-Gly5-PNU).
The in vitro cytotoxicity of these ADCs was assessed against CD30-positive (Karpas-299) and CD30-negative (REH) cell lines.
Table 1: In Vitro Cytotoxicity of cAC10-PNU-159682 ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) |
| Karpas-299 | CD30+ | cAC10-Gly3-vcPAB-PNU (Cleavable) | 1.1 |
| Karpas-299 | CD30+ | cAC10-Gly5-PNU (Non-Cleavable) | 1.1 |
| REH | CD30- | cAC10-Gly3-vcPAB-PNU (Cleavable) | 550 |
| REH | CD30- | cAC10-Gly5-PNU (Non-Cleavable) | >3000 |
The data reveals that both the cleavable and non-cleavable PNU-159682 ADCs exhibited potent and comparable cytotoxic activity against the antigen-positive Karpas-299 cells, with an IC50 of 1.1 ng/mL. However, a significant difference was observed in their activity against the antigen-negative REH cells. The cleavable ADC showed a 550-fold higher non-specific cytotoxicity compared to its non-cleavable counterpart. This suggests that the cleavable linker leads to premature release of the PNU-159682 payload, resulting in off-target effects.
In Vivo Considerations and the Verdict on Linker Choice
While direct head-to-head in vivo comparative studies for cleavable and non-cleavable PNU-159682 ADCs are not publicly available, the in vitro data strongly suggests a superior safety profile for the non-cleavable linker. The researchers in the aforementioned study noted concerns about the stability and potential for in vivo toxicity of the cleavable PNU-ADC, which led them to focus their in vivo investigations exclusively on the non-cleavable construct.
The prevailing evidence suggests that for a highly potent payload like PNU-159682, a non-cleavable linker is the better choice. The enhanced stability of the non-cleavable linker in circulation minimizes premature drug release, thereby reducing the risk of off-target toxicity and potentially widening the therapeutic window. While the bystander effect of a cleavable linker can be advantageous in treating heterogeneous tumors, the extreme potency of PNU-159682 makes off-target killing a significant safety concern that outweighs this potential benefit.
Visualizing the Mechanisms
To further illustrate the differences between these linker technologies, the following diagrams depict their distinct mechanisms of action and the experimental workflow for their evaluation.
Caption: Mechanisms of action for cleavable vs. non-cleavable linker ADCs.
Caption: General workflow for in vitro and in vivo ADC evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed target (e.g., Karpas-299) and non-target (e.g., REH) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable PNU-159682 ADCs. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., Karpas-299) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC). Administer the ADCs, typically via a single intravenous injection.
-
Efficacy Measurement: Measure tumor volumes and body weights 2-3 times per week. The study endpoint is typically reached when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Pharmacokinetic Study
-
ADC Administration: Administer a single intravenous dose of the ADC to rodents (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Quantification: Determine the concentration of the total antibody and the intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) using appropriate software.
Validating the In Vivo Efficacy of vc-PAB-DMEA-PNU159682 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the vc-PAB-DMEA-PNU159682 linker-payload system against other established ADC platforms. The experimental data presented herein is compiled from publicly available preclinical studies to assist researchers in making informed decisions for their drug development programs.
Executive Summary
Antibody-drug conjugates represent a powerful class of targeted therapeutics. The this compound system, which combines a cathepsin B-cleavable valine-citrulline (vc) linker, a p-aminobenzyl (PAB) spacer, and the highly potent cytotoxic agent PNU-159682, has demonstrated significant antitumor activity in various preclinical cancer models. PNU-159682, a derivative of the anthracycline nemorubicin, is reported to be thousands of times more potent than doxorubicin.[1] This guide will delve into the in vivo performance of ADCs employing this advanced linker-payload technology and compare it with established benchmarks, namely Kadcyla® (ado-trastuzumab emtansine, T-DM1) and Enhertu® (fam-trastuzumab deruxtecan, DS-8201a).
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of various ADCs, including those with the this compound linker-payload, in different cancer xenograft models.
Table 1: In Vivo Efficacy of Anti-CD22-NMS249 (this compound derivative) in Non-Hodgkin Lymphoma Xenograft Models [1]
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI %) | Observations |
| BJAB.Luc (Burkitt's Lymphoma) | Anti-CD22-NMS249 | 0.5 | Not Reported | Dose-dependent tumor growth inhibition |
| 1 | Not Reported | Significant tumor growth inhibition | ||
| 2 | >95% | Maintained efficacy in MMAE-resistant models | ||
| WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | Anti-CD22-NMS249 | 0.5 | Not Reported | Dose-dependent tumor growth inhibition |
| 1 | Not Reported | Significant tumor growth inhibition | ||
| 2 | >95% | At least as effective as anti-CD22-vc-MMAE | ||
| Granta-519 (Mantle Cell Lymphoma) | Anti-CD22-NMS249 | 0.5 | Not Reported | Dose-dependent tumor growth inhibition |
| 1 | Not Reported | Significant tumor growth inhibition | ||
| 2 | >95% | - | ||
| SuDHL4.Luc (Diffuse Large B-cell Lymphoma) | Anti-CD22-NMS249 | 0.5 | Not Reported | Dose-dependent tumor growth inhibition |
| 1 | Not Reported | Significant tumor growth inhibition | ||
| 2 | >95% | - |
Table 2: In Vivo Efficacy of hCD46-19 (PNU-159682 derivative) in Solid Tumor Xenograft Models [2]
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI %) | Observations |
| Non-Small Cell Lung Cancer (NSCLC) | hCD46-19 | 1 | Complete Regression | Single dose resulted in durable responses |
| Colorectal Cancer | hCD46-19 | 1 | Complete Regression | Single dose resulted in durable responses |
Table 3: Comparative In Vivo Efficacy of HER2-Targeted ADCs
| ADC | Xenograft Model | Dose (mg/kg) | TGI % / Outcome | Reference |
| HER2-PNU-ADC | Syngeneic Breast Cancer | 0.5 - 2 | Exceeded efficacy of T-DM1 | [3] |
| Kadcyla® (T-DM1) | HER2+ Breast Cancer | - | - | [4][5] |
| Enhertu® (T-DXd) | HER2+ Breast Cancer | - | - | [6][7] |
Note: Direct head-to-head preclinical data for Kadcyla® and Enhertu® in the same models as the PNU-159682 ADCs is limited in the public domain. The efficacy of these drugs is well-established in numerous preclinical and clinical studies.
Signaling Pathways and Mechanisms
The this compound ADC exerts its cytotoxic effect through a targeted delivery mechanism. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following is a generalized protocol for assessing the efficacy of an ADC in a xenograft model, based on common practices reported in the literature.[1]
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.
Materials:
-
Cell Line: Appropriate human cancer cell line expressing the target antigen (e.g., BJAB.Luc for a CD22-targeted ADC).
-
Animals: Immunocompromised mice (e.g., SCID or NOD/SCID), typically 6-8 weeks old.
-
Test Article: this compound ADC.
-
Control Articles: Vehicle control, non-targeting ADC control.
-
Reagents: Matrigel (optional), sterile PBS.
-
Equipment: Calipers, syringes, needles, animal housing facilities.
Workflow Diagram:
Caption: General experimental workflow for in vivo ADC efficacy studies.
Procedure:
-
Cell Preparation: Culture and expand the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase.
-
Tumor Implantation: Resuspend the tumor cells in sterile PBS, optionally with Matrigel, and subcutaneously implant into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the this compound ADC, vehicle, and control ADCs to the respective groups, typically via intravenous injection.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
Logical Framework for ADC Candidate Selection
The selection of an appropriate ADC candidate for a specific target and indication is a critical decision in drug development. The following diagram presents a logical framework to guide this process.
Caption: A logical decision-making framework for ADC candidate selection.
Conclusion
The this compound linker-payload system represents a promising platform for the development of highly potent and effective ADCs. Preclinical data demonstrates its ability to induce significant tumor regression in various cancer models, including those resistant to other therapies.[1] This guide provides a comparative overview to aid researchers in evaluating the potential of this technology for their specific applications. Further head-to-head in vivo studies with benchmark ADCs will be crucial for definitively positioning this technology in the evolving landscape of cancer therapeutics.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Page Not Found | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Payloads for Trastuzumab-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, has been a cornerstone of therapy for HER2-positive cancers.[1] Its success has paved the way for the development of several trastuzumab-based ADCs, each employing a different cytotoxic payload. This guide provides a head-to-head comparison of three prominent payloads conjugated to trastuzumab: the maytansinoid derivative DM1, the auristatin derivative monomethyl auristatin E (MMAE), and the topoisomerase I inhibitor deruxtecan.
This guide will delve into the key performance characteristics of these ADCs, presenting a summary of quantitative data in structured tables and detailing the experimental protocols used to generate this data.
Mechanism of Action: From Targeting to Payload Delivery
The general mechanism of action for a trastuzumab-based ADC begins with the antibody binding to the HER2 receptor on the surface of a cancer cell.[2] This binding triggers the internalization of the ADC-receptor complex. Once inside the cell, the cytotoxic payload is released from the antibody, where it can then exert its cell-killing effect. The specific mechanism of payload-induced cytotoxicity varies depending on the nature of the payload.
Caption: General mechanism of action of a Trastuzumab-based ADC.
Comparative Analysis of Trastuzumab ADCs
The choice of payload significantly impacts the therapeutic properties of an ADC, including its potency, efficacy, and safety profile. Below is a comparative summary of trastuzumab conjugated with DM1, MMAE, and deruxtecan.
Key Performance Indicators
| Parameter | Trastuzumab-DM1 (T-DM1) | Trastuzumab-MMAE (T-MMAE) | Trastuzumab-deruxtecan (T-DXd) |
| Payload Type | Maytansinoid (Microtubule inhibitor) | Auristatin (Microtubule inhibitor)[3] | Topoisomerase I inhibitor |
| Linker Type | Non-cleavable thioether (SMCC) | Cleavable (e.g., valine-citrulline)[4] | Cleavable (peptide-based)[5] |
| Drug-to-Antibody Ratio (DAR) | ~3.5[6] | ~3.4[4] | ~8[6] |
| In Vitro Cytotoxicity (IC50) | Varies by cell line (e.g., low µg/mL in some)[7] | Nanomolar range in HER2-positive cells[4] | Potent, often superior to T-DM1[8] |
| In Vivo Efficacy | Tumor growth inhibition in xenograft models[9] | Effective tumor growth inhibition[3] | Superior anti-tumor activity compared to T-DM1[10] |
| Bystander Effect | Limited | Yes (with cleavable linker) | Yes, potent |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these ADCs.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing both its efficacy and safety.[5]
Method: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: The ADC sample is diluted in a low-salt mobile phase A.
-
Chromatography: The sample is injected onto a HIC column.
-
Elution: A gradient is run from low-salt mobile phase A to high-salt mobile phase B. ADCs with different numbers of conjugated drug molecules will elute at different salt concentrations due to differences in hydrophobicity.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated based on the peak areas of the different drug-loaded species.
In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: HER2-positive cancer cells (e.g., SK-BR-3, NCI-N87) are seeded in a 96-well plate and incubated overnight.[11]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for 72-144 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
Method: Xenograft Mouse Model [12][13]
-
Cell Implantation: Human HER2-positive tumor cells are subcutaneously injected into immunocompromised mice.[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
ADC Administration: Mice are treated with the ADC, a control antibody, or a vehicle control, typically via intravenous injection.[14]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the anti-tumor efficacy.
Experimental Workflow for ADC Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of different ADC payloads.
Caption: Experimental workflow for comparing different Trastuzumab ADCs.
Conclusion
The selection of a cytotoxic payload is a critical determinant of the therapeutic efficacy and safety of a trastuzumab-based ADC. Trastuzumab-deruxtecan, with its high DAR and potent topoisomerase I inhibitor payload, has demonstrated superior efficacy in many preclinical and clinical settings compared to the microtubule inhibitors DM1 and MMAE.[6][10] The ability of T-DXd to exert a potent bystander effect also contributes to its robust anti-tumor activity, particularly in tumors with heterogeneous HER2 expression.[5] This comprehensive comparison, supported by detailed experimental methodologies, provides a valuable resource for researchers and drug developers in the field of targeted cancer therapy.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Enhertu set to become a blockbuster drug after outperforming Kadcyla [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of vc-PAB-DMEA-PNU159682 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) featuring the vc-PAB-DMEA-PNU159682 drug-linker system. We assess its therapeutic window by benchmarking its performance against established ADC payloads, supported by preclinical experimental data.
Introduction to this compound ADCs
The this compound system represents a potent platform for targeted cancer therapy. It combines a highly cytotoxic payload, PNU-159682, with a cleavable linker system designed for controlled release within tumor cells.
-
Payload: PNU-159682 A derivative of the anthracycline nemorubicin, PNU-159682 is an exceptionally potent cytotoxin.[1][2] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1] PNU-159682 has demonstrated significantly higher potency compared to its parent compound, doxorubicin.[3]
-
Linker: vc-PAB-DMEA This linker is designed for stability in circulation and specific cleavage within the tumor microenvironment.
-
Valine-Citrulline (vc): A dipeptide sequence readily cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.
-
p-Aminobenzyl (PAB): A self-immolative spacer that, upon cleavage of the valine-citrulline linker, releases the active payload.
-
DMEA (dimethylethylenediamine): Part of the linker structure facilitating conjugation and release of PNU-159682.
-
The targeted delivery and potent cytotoxicity of this compound ADCs offer the potential for a wide therapeutic window, maximizing anti-tumor efficacy while minimizing systemic toxicity.
Mechanism of Action
The following diagram illustrates the proposed mechanism of action for a this compound ADC.
Caption: Mechanism of action of a this compound ADC.
Comparative Performance Data
This section presents a comparison of this compound ADCs with other established ADC platforms. The data is compiled from various preclinical studies.
In Vitro Cytotoxicity
The following table summarizes the in vitro potency of PNU-159682 and ADCs utilizing this payload against various cancer cell lines, compared to other common ADC payloads.
| Payload/ADC | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PNU-159682 | - | Multiple | Various | 0.07 - 0.58 (IC70) | [4] |
| Anti-CD22-PNU159682 | CD22 | BJAB.Luc | Non-Hodgkin's Lymphoma | 0.058 | [4] |
| Anti-CD22-PNU159682 | CD22 | Granta-519 | Mantle Cell Lymphoma | 0.030 | [4] |
| Anti-CD22-PNU159682 | CD22 | SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.0221 | [4] |
| Anti-CD22-PNU159682 | CD22 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.01 | [4] |
| Anti-CD22-vc-MMAE | CD22 | BJAB.Luc | Non-Hodgkin's Lymphoma | 2-20 fold less potent than Anti-CD22-PNU159682 | [4] |
| MMAE | - | BT-474 | Breast Cancer | ~0.1-1 | [5] |
| SN-38 (payload of Sacituzumab govitecan) | - | NCI-N87 | Gastric Cancer | ~1-10 | [6] |
| Deruxtecan (B607063) (payload of Trastuzumab deruxtecan) | - | Various | Various | Potent, sub-nanomolar range | [7] |
In Vivo Efficacy and Toxicity
The therapeutic window of an ADC is determined by its efficacy at a given dose versus its toxicity. The following table summarizes key in vivo data for PNU-159682 based ADCs and comparators.
| ADC | Target | Animal Model | Efficacy | Maximum Tolerated Dose (MTD) | Reference |
| Anti-CD22-PNU159682 | CD22 | BJAB.Luc Xenograft (Mouse) | Complete tumor remission at 2 mg/kg (single dose) | Well-tolerated at 50 µg/m² conjugated PNU-159682 | [4] |
| Anti-CD22-vc-MMAE | CD22 | BJAB.Luc Xenograft (Mouse) | Similar efficacy to Anti-CD22-PNU159682 at 2 mg/kg | Not specified in direct comparison | [4] |
| hCD46-19-PNU159682 derivative | CD46 | NSCLC & Colorectal Cancer Xenografts (Mouse) | Complete tumor regression and durable responses at 1.0 mg/kg (single dose) | Not specified | [8][9] |
| Trastuzumab deruxtecan (T-DXd) | HER2 | HER2+ Breast Cancer Xenograft (Mouse) | Significant tumor growth inhibition | 5.4 or 6.4 mg/kg (clinical dose) | [10] |
| Sacituzumab govitecan (SG) | Trop-2 | TNBC Xenograft (Mouse) | Significant tumor growth inhibition | 10 mg/kg (clinical dose) | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Detailed Steps:
-
Cell Culture: Culture target cancer cells in appropriate media and conditions.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the test and control ADCs in culture medium.
-
Treatment: Replace the culture medium in the wells with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 to 120 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Caption: A general workflow for an in vivo xenograft efficacy study.
Detailed Steps:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly measure tumor dimensions with calipers and calculate the tumor volume.
-
Randomization: Once tumors reach a predetermined average size, randomize the mice into different treatment groups (e.g., vehicle control, non-targeting ADC control, test ADC at various doses).
-
Dosing: Administer the ADCs according to the planned schedule and route (typically intravenously).
-
Efficacy and Toxicity Assessment: Monitor tumor volume and the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or it can be continued to assess survival.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition. Survival data can be analyzed using Kaplan-Meier plots.
Conclusion
ADCs based on the this compound system demonstrate exceptional potency in preclinical models. The high cytotoxicity of the PNU-159682 payload, combined with a stable and selectively cleavable linker, results in significant anti-tumor activity at low doses.
Direct comparative studies that evaluate the therapeutic window of this compound ADCs against clinically approved ADCs like Trastuzumab deruxtecan and Sacituzumab govitecan in the same experimental settings are needed for a definitive assessment of their relative therapeutic indices. However, the available data suggests that PNU-159682-based ADCs are a highly promising platform in the development of next-generation cancer therapeutics. Further research should focus on optimizing the dosing schedule and exploring combination therapies to further widen the therapeutic window and enhance clinical outcomes.
References
- 1. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]
Stability Showdown: Unpacking the Impact of Linker Chemistry on Antibody-Drug Conjugate Performance
A Comparative Analysis of vc-PAB and Other Leading Linker Technologies for ADC Development
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a pivotal decision that profoundly influences therapeutic efficacy and safety. The linker, a critical bridge between the monoclonal antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an in-depth, objective comparison of the widely used valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PAB) linker with other prominent cleavable and non-cleavable linker technologies, supported by experimental data.
The stability of an ADC is a delicate balance. Premature release of the potent payload can lead to systemic toxicity, while a linker that is too robust may prevent the drug from reaching its intracellular target. This comparison will delve into the chemical intricacies of different linkers, their mechanisms of action, and their performance in preclinical studies, offering a comprehensive resource for informed ADC design.
Comparative Stability and Performance of ADC Linkers
The stability of an ADC linker is paramount to its function, directly impacting its therapeutic index. The following tables summarize the stability and performance characteristics of vc-PAB linkers in comparison to other commonly used cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons across all linker types under identical experimental conditions are limited in publicly available literature. Therefore, the data presented is a synthesis from various studies and should be interpreted with consideration for potential experimental variability.
Table 1: Comparison of Cleavable Linker Stability in Plasma
| Linker Type | Cleavage Mechanism | Representative Half-life (t½) in Human Plasma | Key Stability Characteristics |
| vc-PAB | Cathepsin B enzymatic cleavage | > 7 days | Generally stable in human plasma, but can show species-specific instability, particularly in rodents.[1][2] |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (highly variable) | Stability is pH-dependent and can be insufficient for highly potent payloads, with some studies showing it to be over 100 times less stable than vc-PAB linkers.[2][3] |
| Disulfide | Reduction by glutathione | Variable (can be improved with steric hindrance) | Stability can be enhanced by introducing steric hindrance near the disulfide bond.[3] |
| Silyl Ether | Acid-catalyzed hydrolysis | > 7 days | A more stable acid-cleavable linker option compared to hydrazones.[2] |
Table 2: Comparison of vc-PAB (Cleavable) vs. SMCC (Non-Cleavable) Linker Performance
| Feature | vc-PAB Linker | SMCC Linker |
| Mechanism of Payload Release | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[3] | Proteolytic degradation of the antibody in the lysosome. |
| Plasma Stability | Stability varies by species. In human and monkey plasma, <1% MMAE is released after 6 days. In contrast, rodent plasma shows higher release, with nearly 25% release in mouse plasma after 6 days. | Generally high stability with minimal premature payload release. A Cys-linker-MMAE ADC showed <0.01% MMAE release in human plasma over 7 days. |
| Bystander Effect | Can induce a potent bystander effect with membrane-permeable payloads. | Limited bystander effect as the payload is released with a charged amino acid residue. |
| Therapeutic Window | The potential for off-target toxicity due to premature drug release can narrow the therapeutic window in some preclinical models. | Generally a wider therapeutic window due to higher plasma stability. |
Mechanisms of Action: A Tale of Two Linker Philosophies
The fundamental difference between linker strategies lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken down by triggers within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.
The vc-PAB Linker: An Enzyme-Triggered Release
The vc-PAB linker is a dipeptide-based system that is exquisitely sensitive to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells. This enzymatic cleavage initiates a self-immolative cascade that results in the release of the unmodified payload.
Non-Cleavable Linkers: Release by Degradation
In contrast, non-cleavable linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), do not have a specific cleavage site. The release of the payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome. This results in the payload being released with the linker and a single amino acid residue attached, which can impact its cell permeability and bystander effect.
Experimental Protocols: Assessing ADC Stability
Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. Below are detailed methodologies for key experiments cited in this guide.
1. In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC and quantifies the amount of prematurely released payload in a plasma environment.
-
Materials:
-
Test ADC
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
LC-MS grade solvents (water, acetonitrile (B52724), formic acid)
-
-
Procedure:
-
Prepare a stock solution of the test ADC in PBS.
-
Incubate the ADC in plasma at 37°C for a specified time course (e.g., 0, 24, 48, 72, 96, 168 hours). A control incubation in PBS should be run in parallel.
-
At each time point, collect aliquots and immediately freeze them at -80°C to stop any further reactions.
-
Thaw the plasma samples and isolate the ADC using Protein A/G magnetic beads.
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the captured ADC from the beads using the elution buffer.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
-
The supernatant from the immunoaffinity capture step can be analyzed by LC-MS/MS to quantify the amount of free, released payload.
-
2. Cathepsin B Cleavage Assay
This assay specifically assesses the susceptibility of a cleavable linker to enzymatic cleavage by cathepsin B.
-
Materials:
-
Test ADC with a cleavable linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Reaction quench solution (e.g., acetonitrile with an internal standard)
-
LC-MS grade solvents
-
-
Procedure:
-
Prepare a solution of the test ADC in the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction and quench it by adding the quench solution.
-
Analyze the quenched samples by LC-MS to quantify the amount of intact ADC and the released payload.
-
The rate of payload release can be calculated to determine the linker's susceptibility to cathepsin B cleavage.
-
Visualizing the Workflow for ADC Stability Assessment
The following diagram illustrates the general experimental workflow for assessing the in vitro stability of an ADC in plasma.
Conclusion: Selecting the Optimal Linker for Therapeutic Success
The choice between a vc-PAB linker and other cleavable or non-cleavable linkers is a multifaceted decision that hinges on the specific therapeutic application. The vc-PAB linker offers the advantage of a well-defined, enzyme-specific cleavage mechanism and the potential for a powerful bystander effect, which can be beneficial in treating heterogeneous tumors.[4] However, its species-specific stability profile necessitates careful consideration during preclinical development.
Non-cleavable linkers, such as those based on SMCC, generally provide superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[5] Other cleavable linkers, including hydrazones and disulfide-based systems, offer alternative release mechanisms that may be advantageous for certain payloads or tumor microenvironments. Ultimately, a thorough understanding of the stability profiles and release mechanisms of different linker technologies, as detailed in this guide, is essential for the rational design and successful development of the next generation of antibody-drug conjugates.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Preclinical Showdown: vc-PAB-DMEA-PNU159682 ADC Demonstrates Potent Anti-Tumor Activity
A comprehensive preclinical evaluation of the antibody-drug conjugate (ADC) vc-PAB-DMEA-PNU159682 reveals its potent cytotoxic capabilities and favorable therapeutic window, positioning it as a promising candidate for cancer therapy. Comparative studies highlight its efficacy, often at lower doses, against other established ADC platforms.
The this compound ADC leverages the highly potent anthracycline derivative, PNU-159682, as its cytotoxic payload.[1][2][3] PNU-159682 is a metabolite of nemorubicin (B1684466) and is reported to be significantly more potent than doxorubicin.[1][4] This potent payload is connected to the targeting antibody via a cleavable linker system, valine-citrulline-p-aminobenzylcarbamate-dimethylaminoethanol (vc-PAB-DMEA).[][6][7] This linker is designed to be stable in circulation and release the active PNU-159682 payload upon internalization into target cancer cells and subsequent cleavage by intracellular proteases like cathepsin B.[][][9]
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the robust anti-tumor activity of ADCs incorporating PNU-159682. For instance, an anti-CD22 ADC utilizing a similar PNU-159682 payload and a vc-PAB linker (anti-CD22-NMS249) showed potent activity and was able to overcome resistance to auristatin-based ADCs.[6][10][11] Furthermore, a novel anti-Nectin-4 ADC developed with a proprietary linker technology and a PNU-159682 payload exhibited superior efficacy and a durable anti-tumor response at a 3-fold lower payload dose compared to the approved ADC, enfortumab vedotin.[12] This suggests a potentially wider therapeutic index for PNU-159682-based ADCs.[12]
While direct head-to-head preclinical data for this compound against a wide range of other specific ADCs is not extensively published in single comparative studies, the available information indicates its potential for high potency and efficacy. The choice of payload, linker, and antibody all play a crucial role in the overall performance of an ADC.[13][14]
Data Summary
Below is a summary of representative preclinical data for PNU-159682-based ADCs compared to other ADC platforms.
| ADC Target & Payload | Linker | In Vitro Potency (IC50) | In Vivo Efficacy Model | Key Findings | Reference |
| Anti-CD22-PNU159682 | Mc-VC-PAB | Sub-nanomolar | WSU-DLCL2 Xenograft | Overcame resistance to auristatin-based ADCs. | [6] |
| Anti-Nectin-4-PNU159682 | Proprietary Peptide Linker | Not Specified | SUM-190PT Breast Cancer Model | Complete tumor regression at a 3-fold lower payload dose than enfortumab vedotin. | [12] |
| Enfortumab Vedotin (Anti-Nectin-4-MMAE) | vc-PAB | Not Specified | SUM-190PT Breast Cancer Model | Used as a comparator, less effective at equivalent low doses. | [12] |
| Anti-HER2-Topo1 inhibitor | Proprietary Linker | Not Specified | Not Specified | Complete tumor regression at low payload dose. | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of such ADCs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media and conditions.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC or a control antibody for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³), and mice are then randomized into treatment and control groups.
-
ADC Administration: The ADC, a control ADC, or vehicle is administered intravenously at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. Body weight is also monitored as an indicator of toxicity.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the ADC mechanism of action and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Mal-VC-PAB-DMEA-PNU-159682 | Drug-Linker Conjugates for ADC | 1178887-17-6 | Invivochem [invivochem.com]
- 12. adcreview.com [adcreview.com]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
PNU-159682 ADC: A Comparative Guide to In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of Antibody-Drug Conjugates (ADCs) utilizing the highly potent payload, PNU-159682. PNU-159682 is a derivative of the anthracycline nemorubicin (B1684466) and functions as a topoisomerase II inhibitor, demonstrating significantly greater cytotoxicity than commonly used chemotherapeutics like doxorubicin.[1][2][3] This guide presents supporting experimental data comparing PNU-159682 ADCs with other established ADC payloads, namely MMAE, DM1, and SN-38, to inform preclinical and clinical research decisions.
Executive Summary
PNU-159682 stands out as a next-generation ADC payload with exceptional potency. Preclinical studies consistently demonstrate its superiority in in vitro cytotoxicity across various cancer cell lines. Furthermore, in vivo studies show that ADCs armed with PNU-159682 can achieve complete tumor regression at low doses and overcome resistance to other ADC payloads, such as auristatins. This guide synthesizes the available data to provide a clear comparison of its performance against key alternatives.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of PNU-159682 and its corresponding ADCs compared to other payloads. The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Payload | ADC Target | Cell Line | IC50 (ng/mL) | Fold Difference vs. PNU-159682 ADC | Reference |
| PNU-159682 | cAC10 (anti-CD30) | Karpas-299 (NHL) | 1.1 | - | [4] |
| MMAE | Pinatuzumab (anti-CD22) | WSU-DLCL2 (NHL) | Not directly comparable | - | [1][5] |
| PNU-159682 | Anti-CD22 | WSU-DLCL2 (NHL) | ~0.1 (estimated from molarity) | At least as effective as MMAE ADC | [1][5] |
| DM1 | Trastuzumab (T-DM1) | HER2+ Breast Cancer | Not directly comparable | - | [6][7] |
| SN-38 | Sacituzumab (anti-Trop-2) | Ovarian Cancer | Not directly comparable | - | [8][9] |
In Vivo Efficacy
The in vivo activity of PNU-159682 ADCs has been demonstrated in various xenograft models. A key study directly compared an anti-CD22-PNU-159682 ADC (anti-CD22-NMS249) with an anti-CD22-vc-MMAE ADC in non-Hodgkin lymphoma (NHL) models.
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Anti-CD22-PNU-159682 | WSU-DLCL2 NHL Xenograft | Single dose | Showed at least equal efficacy to the MMAE ADC | [1][5][10] |
| Anti-CD22-vc-MMAE | WSU-DLCL2 NHL Xenograft | Single dose | - | [1][5] |
| Anti-CD22-PNU-159682 | MMAE-Resistant WSU-DLCL2 Xenograft | Single dose | Maintained efficacy and led to tumor regression | [1][5] |
| Anti-CD22-vc-MMAE | MMAE-Resistant WSU-DLCL2 Xenograft | Single dose | Ineffective | [1][5] |
| hCD46-19-PNU-159682 | NSCLC and Colorectal Cancer Models | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the ADC or free payload to the wells. Include untreated cells as a negative control. Incubate for a specified period (e.g., 72-120 hours).
-
Cell Fixation: Gently add cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers or in vivo imaging system (e.g., IVIS for bioluminescent imaging)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 × length × width²) or through bioluminescence imaging if using luciferase-expressing cells.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC (e.g., intravenously) at specified doses and schedules. The control group receives a vehicle control or a non-targeting ADC.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or at a predetermined time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Mandatory Visualization
Signaling Pathway of PNU-159682 (Topoisomerase II Inhibition)
Caption: PNU-159682 ADC mechanism of action leading to apoptosis.
Experimental Workflow for In Vivo ADC Efficacy Study
Caption: Workflow for a comparative in vivo ADC efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Anti-HER2 Antibody-Drug Conjugates Versus T-DM1 for HER2-Positive Metastatic Breast Cancer After Tyrosine Kinase Inhibitors Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. | BioWorld [bioworld.com]
Benchmarking vc-PAB-DMEA-PNU159682 Against Next-Generation ADC Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibody-drug conjugate (ADC) technology utilizing the vc-PAB-DMEA-PNU159682 drug-linker against other next-generation ADC platforms. The performance is evaluated based on preclinical data, focusing on in vitro cytotoxicity, in vivo efficacy, and the mechanism of action.
Overview of this compound
The this compound represents a potent ADC platform. It comprises the highly cytotoxic payload PNU-159682, a derivative of the anthracycline nemorubicin, conjugated to a monoclonal antibody via a cleavable valine-citrulline (vc) linker with a p-aminobenzylcarbamate (PAB) spacer and a N,N'-dimethylethylenediamine (DMEA) moiety. PNU-159682 is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1][2] This inhibition leads to DNA damage and cell cycle arrest, primarily in the S-phase, ultimately triggering apoptosis.[3][4] The vc-PAB linker is designed to be stable in circulation and cleaved by intracellular proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted payload release.[5][6]
Comparative Data
In Vitro Cytotoxicity
The potency of an ADC's payload is a critical determinant of its efficacy. PNU-159682 has demonstrated exceptional in vitro cytotoxicity across a range of cancer cell lines, with IC70 values in the subnanomolar range.[][8] This potency is significantly higher than that of doxorubicin, a conventional chemotherapeutic agent.[]
| Payload | Cancer Cell Line | IC50/IC70 (nM) | Reference |
| PNU-159682 | Panel of human tumor cell lines | IC70: 0.07 - 0.58 | [][8] |
| CAIX-expressing SKRC-52 | IC50: 25 | [] | |
| MMAE | Human cancer cell lines | IC50: ~1 | [9] |
| Deruxtecan (B607063) (DXd) | Pancreatic cancer cell lines | IC50: 30-50 times higher than MMAE | [10] |
| Doxorubicin | Panel of human tumor cell lines | 2,100- to 6,420-fold less potent than PNU-159682 | [][8] |
Note: IC50/IC70 values are highly dependent on the specific cell line, assay conditions, and duration of exposure. The data presented here is for comparative purposes and is extracted from different studies.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of an ADC. ADCs incorporating PNU-159682 have shown significant antitumor activity in xenograft models.
| ADC Platform | Xenograft Model | Dosage | Outcome | Reference |
| anti-ROR1-PNU-159682 derivative (NBE-002) | Not specified | Not specified | Kills ROR1-expressing cancer cells | [2] |
| Dual-PNU-159682/MMAF ADC | HER2-expressing cell lines | Not specified | Potent cytotoxicity, primarily mediated by PNU-159682 | [4] |
| Enhertu (Trastuzumab deruxtecan) | HER2-positive metastatic breast cancer | Not specified | Superior progression-free survival compared to Kadcyla | [11][12] |
| Kadcyla (Trastuzumab emtansine) | HER2-positive metastatic breast cancer | Not specified | Less effective than Enhertu in head-to-head trials | [11][12] |
Mechanism of Action and Signaling Pathway
PNU-159682 exerts its cytotoxic effect primarily through the inhibition of topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 induces double-strand DNA breaks.[1][13] This DNA damage activates cell cycle checkpoints, leading to an arrest in the S-phase and subsequent apoptosis.[3][4] This mechanism is distinct from other anthracyclines like doxorubicin, which typically cause a G2/M phase arrest.[3]
Caption: PNU-159682 inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cell lines in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload. Add the compounds to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability data against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting model.
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Workflow:
Caption: Workflow for assessing the bystander effect of an ADC.
Detailed Steps:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the test ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (e.g., 96-144 hours).
-
Viability Assessment: Use high-content imaging or flow cytometry to distinguish and quantify the viable and non-viable cells in both the antigen-positive and antigen-negative populations based on their fluorescent labels and a viability dye.
-
Data Analysis: Compare the viability of the antigen-negative cells in the ADC-treated co-culture to that in control wells (untreated or treated with a non-cleavable linker ADC). A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the test ADC indicates a bystander effect.[14]
Linker Stability Assay in Plasma
This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.
Workflow:
Caption: Workflow for an ADC plasma stability assay.
Detailed Steps:
-
Incubation: Incubate the test ADC in human or animal plasma at 37°C.
-
Time Points: Collect aliquots of the plasma at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Sample Preparation: Process the plasma samples to separate the intact ADC from the released payload. This can be achieved through methods like protein precipitation or affinity capture of the antibody.
-
Quantification: Analyze the samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact ADC or the released payload.
-
Data Analysis: Plot the concentration of the intact ADC or the released payload over time to determine the rate of linker cleavage and the half-life of the ADC in plasma.[5][15]
Conclusion
The this compound ADC platform demonstrates significant promise due to the exceptional potency of its PNU-159682 payload. Its distinct mechanism of action, inducing S-phase arrest, may offer advantages in certain tumor types or in combination therapies.[3][4] Head-to-head comparisons with next-generation ADCs featuring different payloads and linker technologies are essential for a comprehensive evaluation. The provided experimental protocols offer a framework for conducting such comparative studies to guide the selection and development of the most effective ADC candidates for clinical applications. The ongoing evolution of ADC technology, including the development of novel payloads and linker systems, continues to expand the therapeutic potential of this targeted cancer therapy.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. a.storyblok.com [a.storyblok.com]
- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ppf.eu [ppf.eu]
- 12. Enhertu vs. Kadcyla: A New Blockbuster Drug in Cancer Treatment [clinicaltrialsarena.com]
- 13. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for vc-PAB-DMEA-PNU159682
For researchers, scientists, and drug development professionals handling the antibody-drug conjugate (ADC) payload vc-PAB-DMEA-PNU159682, adherence to strict safety and disposal protocols is paramount due to its potent cytotoxic nature and the hazardous characteristics of its components. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Component Hazard Summary
The safe disposal of this compound is dictated by the hazardous properties of its constituent parts, primarily the cytotoxic agent PNU-159682 and the chemical linker component Dimethylaminoethanol (DMEA).
| Component | Hazard Class | Key Hazards | Disposal Considerations |
| PNU-159682 | Cytotoxic Agent | Highly potent DNA topoisomerase II inhibitor, thousands of times more cytotoxic than doxorubicin.[1][2][3][] | Must be treated as hazardous cytotoxic waste. Requires inactivation or disposal through a licensed hazardous waste facility. |
| Dimethylaminoethanol (DMEA) | Flammable Liquid, Corrosive | Causes severe skin burns and eye damage.[5] Flammable. | Do not dispose of with household garbage or into the sewage system.[5] Dispose of according to Federal, State, and Local Regulations.[5] |
Experimental Protocol: Proper Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of waste contaminated with this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves.
-
All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or vapors.[5]
2. Waste Segregation:
-
All materials that come into contact with this compound must be considered hazardous waste.
-
Segregate waste into the following categories in clearly labeled, leak-proof containers:
-
Sharps: Needles, scalpels, and other sharp objects.
-
Liquid Waste: Aqueous and organic solutions containing the ADC.
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and vials.
-
3. Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable decontamination solution, such as a freshly prepared 10% bleach solution followed by a rinse with 70% ethanol, or another validated method for inactivating cytotoxic compounds.
4. Liquid Waste Management:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not discharge any liquid waste containing this compound down the drain.[5]
5. Solid Waste Management:
-
Place all contaminated solid waste into a designated, sealed, and clearly labeled cytotoxic waste container.
-
This includes all disposables such as gloves, pipette tips, and absorbent paper.
6. Final Disposal:
-
All waste containers must be securely sealed and labeled with the contents, including the name "this compound" and appropriate hazard symbols (cytotoxic, flammable, corrosive).
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and chemical hazardous waste.[5]
Disposal Workflow Diagram
References
Safeguarding Researchers: A Comprehensive Guide to Handling vc-PAB-DMEA-PNU159682
Essential protocols for the safe handling and disposal of the highly potent antibody-drug conjugate component, vc-PAB-DMEA-PNU159682, are critical for protecting laboratory personnel. This guide provides immediate, procedural, and logistical information to ensure the safety of researchers and the proper management of this cytotoxic agent.
The compound this compound is a linker-payload combination designed for the development of antibody-drug conjugates (ADCs). It incorporates the cytotoxic payload PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin.[1][2] The inherent toxicity of PNU-159682, which is significantly more potent than its parent compounds, necessitates stringent handling and containment procedures to minimize exposure risks.[3]
Due to its high potency, this compound and its payload are classified as highly potent active pharmaceutical ingredients (HPAPIs). While a specific Occupational Exposure Limit (OEL) has not been established for PNU-159682, its hazard profile places it in a high Occupational Exposure Band (OEB), requiring the most stringent containment strategies.[4][5]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and robust personal protective equipment, is mandatory.
Primary Engineering Controls:
-
Containment: All handling of this compound, especially when in powdered form, should occur within a containment system such as a glovebox isolator or a certified Class II biological safety cabinet with a closed-front design.[6] These systems must operate under negative pressure to protect personnel from aerosolized particles.[6][7]
-
Ventilation: Work areas must have dedicated, single-pass air handling systems with HEPA filtration of exhaust air to prevent cross-contamination and environmental release.[6]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required at all times when handling this compound. This includes, but is not limited to:
-
Respiratory Protection: A powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended when handling powders outside of a primary containment system.[6] For handling solutions within a certified cabinet, a fit-tested N95 respirator may be sufficient, but a risk assessment should be performed.
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and aerosols.[4]
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Gloves should be changed frequently and immediately upon suspected contamination.
-
Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is necessary.[8] Consideration should be given to wearing a second pair of sleeve covers. All protective clothing should be decontaminated or disposed of as cytotoxic waste after use.
| Quantitative Safety Data & Recommendations | |
| Compound Component | PNU-159682 |
| Hazard Classifications | Acute toxicity (oral), Skin corrosion/irritation, Serious eye damage/irritation, Respiratory tract irritation, Suspected of causing genetic defects, Suspected of causing cancer, May damage fertility or the unborn child.[4][7][9] |
| Occupational Exposure Limit (OEL) | Not established; handle as a substance requiring the highest level of containment (Occupational Exposure Band 4 or 5).[4][5] |
| Primary Containment | Glovebox Isolator or Closed-Front Biological Safety Cabinet.[6][7] |
| Gloves | Double-gloved, chemotherapy-rated nitrile. |
| Storage Conditions | Powder: -20°C for long-term storage. Solution in DMSO: -80°C for 6 months, -20°C for 1 month.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Area Setup:
-
Designate a specific area for handling the compound.
-
Ensure the primary engineering control (isolator or safety cabinet) is certified and functioning correctly.
-
Prepare all necessary materials (reagents, consumables, waste containers) and place them within the containment area before introducing the compound.
-
Line the work surface with absorbent, plastic-backed pads.
2. Donning PPE:
-
Put on all required PPE in the correct order, ensuring no skin is exposed.
3. Compound Handling:
-
Weighing (Powder): Conduct all weighing of the powdered compound within the primary containment system. Use dedicated, contained weighing equipment.
-
Reconstitution: Reconstitute the powder by slowly adding the solvent to the vial to avoid aerosolization. Keep the vial opening directed away from you.
-
General Handling: All manipulations, including pipetting, mixing, and dilutions, must be performed within the containment system.
4. Decontamination and Doffing PPE:
-
Decontaminate all surfaces and equipment within the containment area.
-
Carefully remove outer gloves and dispose of them as cytotoxic waste.
-
Remove remaining PPE in a manner that avoids self-contamination and dispose of it in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
1. Waste Segregation:
-
Segregate cytotoxic waste at the point of generation.[10]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[10][11] These containers are typically color-coded (e.g., purple or yellow with a cytotoxic symbol).[10][12]
2. Types of Waste and Containment:
-
Sharps: Needles, syringes, and vials must be placed directly into a designated cytotoxic sharps container.[3][10]
-
Solid Waste: Contaminated PPE, absorbent pads, and other solid materials should be placed in thick, labeled plastic bags within a rigid, lidded container.[3][11]
-
Liquid Waste: Unused solutions should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste." Do not pour down the drain.
3. Final Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic.
-
Arrange for collection and disposal by a licensed hazardous waste management company.[10]
-
The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration.[10][12]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each step of the process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. canada.altasciences.com [canada.altasciences.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. PNU-159682 SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 9. PNU-159682, 95 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. danielshealth.ca [danielshealth.ca]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
